molecular formula C13H20N2 B050702 1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 115445-21-1

1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B050702
CAS No.: 115445-21-1
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(ethylamino)pyrrolidine is a chemically sophisticated pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzyl group at the 1-position and an ethylamino moiety at the 3-position of the pyrrolidine ring, a structural motif known to confer affinity for various neuroreceptors. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of novel pharmacologically active compounds, particularly those targeting monoamine transporters and receptors implicated in neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438197
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115445-21-1
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzyl-3-(ethylamino)pyrrolidine structural properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-3-(ethylamino)pyrrolidine: Structural Properties and Characteristics

Abstract

This compound is a versatile chiral pyrrolidine derivative with significant applications in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural framework is leveraged in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its structural properties, physicochemical characteristics, and its pivotal role in drug discovery and neuroscience research. Detailed data is presented for the racemic mixture and its individual stereoisomers, (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.

Structural Properties and Physicochemical Data

This compound, with the molecular formula C₁₃H₂₀N₂, is a substituted pyrrolidine featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamino group at the 3-position.[1][2][3] This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1][2] The compound's chirality at the 3-position is a critical feature, leading to distinct biological activities between its enantiomers.

The physical and chemical properties of its common forms are summarized below.

Table 1.1: General Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₂₀N₂[1][2][3]
Molecular Weight 204.32 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1][2][3]
Density 0.98 g/mL[1][2][3]
Storage Conditions Room Temperature[1][2][3]
Table 1.2: Stereoisomer-Specific Properties
Property(3R)-(-)-enantiomer(3S)-(+)-enantiomerRacemic Mixture
CAS Number 376591-05-8[2][4]169750-99-6[3]115445-21-1[1]
Purity (GC) ≥ 95%[2]≥ 95%[3]≥ 96%[1]
Refractive Index (n20D) 1.52[2]1.53[3]Not Available
Optical Rotation [a]20D -9 to -6 ° (c=10 in EtOH)[2]+7 to +9 ° (c=10 in EtOH)[3]Not Applicable
Boiling Point Not Available290.5±33.0 °C (Predicted)[5]Not Available
pKa Not Available10.36±0.19 (Predicted)[5]Not Available

Synthesis and Experimental Protocols

This compound is typically synthesized from a precursor, 1-benzyl-3-pyrrolidinone. The synthesis of this precursor is a critical first step. An established method involves a multi-step reaction starting from benzylamine and ethyl acrylate.

Experimental Protocol: Synthesis of 1-Benzyl-3-pyrrolidinone (Intermediate)

This protocol is based on a general method for synthesizing N-substituted-3-pyrrolidinones.

Step 1: Synthesis of 3-(N-benzylamino)propionate

  • Benzylamine is placed in a reactor under mechanical stirring.

  • Ethyl acrylate is added dropwise while maintaining the temperature at or below 30 °C.

  • After the addition is complete, the mixture is stirred at 30-40 °C for 14-16 hours. The reaction is monitored by gas chromatography.

  • Excess benzylamine is removed by distillation, and the product, 3-(N-benzylamino)propionate, is collected.

Step 2: Dieckmann Condensation

  • The crude 3-(N-benzylamino)propionate is dissolved in an anhydrous solvent like toluene.

  • A strong base, such as sodium ethoxide, is added to the reactor.

  • The solution is heated to facilitate the intramolecular Dieckmann condensation, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone. This reaction typically takes 9-10 hours.

Step 3: Hydrolysis and Decarboxylation

  • The resulting intermediate is hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid).

  • This step removes the ethoxycarbonyl group to yield the final intermediate, 1-benzyl-3-pyrrolidinone.

  • The crude product is purified by distillation under reduced pressure.[6]

Step 4: Reductive Amination to Yield this compound

  • 1-Benzyl-3-pyrrolidinone is reacted with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product.

The overall workflow for the synthesis of the key intermediate is visualized below.

G Figure 1: Synthesis Workflow for 1-Benzyl-3-pyrrolidinone Intermediate cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Benzylamine + Ethyl Acrylate B 3-(N-benzylamino)propionate A->B Stirring, 30-40°C, 14-16h C 3-(N-benzylamino)propionate D N-benzyl-4-ethoxycarbonyl- 3-pyrrolidinone C->D Sodium Ethoxide, Toluene E N-benzyl-4-ethoxycarbonyl- 3-pyrrolidinone F 1-Benzyl-3-pyrrolidinone E->F Acid, Heat

Figure 1: Synthesis Workflow for 1-Benzyl-3-pyrrolidinone Intermediate

Applications in Research and Drug Development

This compound serves as a crucial starting material and structural scaffold in pharmaceutical research. Its applications are primarily centered on the development of therapeutics for neurological disorders.

  • Pharmaceutical Development: The compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Its pyrrolidine core is a common feature in many bioactive molecules, and the benzyl and ethylamino groups provide sites for further chemical modification to optimize pharmacological activity.

  • Neurotransmitter Research: Due to its structural characteristics, it is used in studies investigating neurotransmitter systems.[1][2] Researchers utilize this molecule to develop novel compounds that can modulate the activity of neurotransmitters, offering insights into potential treatments for conditions like anxiety, depression, and other mood disorders.[1]

  • Analytical Chemistry: It is also employed as a reference standard in analytical methods, such as chromatography, to ensure the accurate identification and quantification of related compounds in complex biological samples.[1][2]

The logical workflow from this chemical entity to a potential therapeutic agent is outlined in the diagram below.

G Figure 2: Role in Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis & Library Generation A->B Starting Material C High-Throughput Screening (e.g., Receptor Binding Assays) B->C Diverse Compounds D Hit Identification C->D Identification of Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E Refinement of Molecular Structure F Preclinical Studies (In-vitro & In-vivo Models) E->F Evaluation of Efficacy & Safety G Potential Therapeutic Candidate (e.g., for Neurological Disorders) F->G Promising Candidate

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Benzyl-3-(ethylamino)pyrrolidine, a versatile pyrrolidine derivative with applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure, featuring a pyrrolidine ring, a benzyl group, and an ethylamino substituent, makes it a valuable scaffold for interacting with biological targets. This guide details a common and effective two-step synthesis commencing with the formation of N-benzyl-3-pyrrolidone, followed by a reductive amination to yield the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-benzyl-3-pyrrolidone. The second step is the reductive amination of this ketone with ethylamine to introduce the ethylamino group at the 3-position of the pyrrolidine ring.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-benzyl-3-pyrrolidone cluster_step2 Step 2: Reductive Amination Benzylamine Benzylamine Intermediate_A Ethyl 3-(benzylamino)propanoate Benzylamine->Intermediate_A 1. Michael Addition Ethyl_acrylate Ethyl_acrylate Ethyl_acrylate->Intermediate_A Intermediate_B Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate Intermediate_A->Intermediate_B 2. N-Alkylation Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate_B Dieckmann_Cyclization Dieckmann Cyclization (NaOEt, Toluene) Intermediate_B->Dieckmann_Cyclization Intermediate_C N-benzyl-4-ethoxycarbonyl-3-pyrrolidone Dieckmann_Cyclization->Intermediate_C Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (HCl, H2O) Intermediate_C->Hydrolysis_Decarboxylation N_benzyl_3_pyrrolidone N-benzyl-3-pyrrolidone Hydrolysis_Decarboxylation->N_benzyl_3_pyrrolidone N_benzyl_3_pyrrolidone_2 N-benzyl-3-pyrrolidone Reductive_Amination Reductive Amination (NaBH(OAc)3, DCE) N_benzyl_3_pyrrolidone_2->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-benzyl-3-pyrrolidone

This procedure is adapted from a patented method and involves a multi-stage, one-pot synthesis followed by cyclization and decarboxylation.[1]

Materials and Reagents:

  • Benzylamine

  • Ethyl acrylate

  • Ethyl chloroacetate

  • Potassium carbonate

  • Potassium iodide

  • Sodium ethoxide

  • Toluene

  • Concentrated hydrochloric acid

  • Sodium hydroxide or potassium hydroxide

  • Ethyl acetate

Procedure:

  • Synthesis of Ethyl 3-(benzylamino)propanoate: In a suitable reactor, charge benzylamine. Under mechanical stirring and while maintaining the temperature at or below 30°C, add ethyl acrylate dropwise. After the addition is complete, maintain the temperature between 30-40°C and continue stirring for 14-16 hours. Monitor the reaction for the consumption of ethyl acrylate using gas chromatography.

  • Synthesis of Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate: To the crude ethyl 3-(benzylamino)propanoate, add potassium iodide, potassium carbonate, and ethyl chloroacetate. Stir the mixture at room temperature for 48-50 hours, monitoring the reaction progress by LC-MS.

  • Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization): To a reactor containing anhydrous toluene, add sodium ethoxide with stirring. After 10-15 minutes, and while keeping the temperature at or below 40°C, add the crude product from the previous step dropwise. Maintain the reaction temperature at 35-40°C and continue to stir for 9-10 hours, monitoring the progress by LC-MS.

  • Synthesis of N-benzyl-3-pyrrolidone (Hydrolysis and Decarboxylation): Cool the reaction mixture to -5 to 0°C. Under stirring, add a mixture of concentrated hydrochloric acid and water dropwise. Continue stirring for 30-50 minutes after the addition is complete. Separate the aqueous phase and heat it to reflux for 8-10 hours. After hydrolysis is complete (monitored by LC-MS), cool the solution and adjust the pH to 12.0-13.0 with solid sodium hydroxide or potassium hydroxide. Extract the product with ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidone.

  • Purification: The crude product is purified by vacuum distillation, collecting the fraction at 145-150°C/6mmHg to yield pure N-benzyl-3-pyrrolidone.[1]

Step 2: Reductive Amination to this compound

This is a general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Materials and Reagents:

  • N-benzyl-3-pyrrolidone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Experimental_Workflow cluster_reductive_amination Reductive Amination Workflow Start Start Dissolve Dissolve N-benzyl-3-pyrrolidone and ethylamine in DCE Start->Dissolve Add_Reducing_Agent Add Sodium Triacetoxyborohydride in portions Dissolve->Add_Reducing_Agent Stir Stir at room temperature (monitor by TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench with saturated aqueous NaHCO3 Stir->Quench Extract Extract with DCM or Ethyl Acetate Quench->Extract Dry Dry organic layer over Na2SO4 or MgSO4 Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Final Product Purify->End

Caption: General experimental workflow for the reductive amination step.

Procedure:

  • Reaction Setup: To a stirred solution of N-benzyl-3-pyrrolidone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1-1.5 eq). If using ethylamine gas, it can be bubbled through the solution. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for about 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure product.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Molar Ratios for the Synthesis of N-benzyl-3-pyrrolidone

StepReagentMolar Ratio (with respect to initial benzylamine or intermediate)
1Benzylamine1.0
Ethyl acrylate1.5 - 2.0
2Ethyl 3-(benzylamino)propanoate1.0
Potassium iodide0.015 - 0.02
Potassium carbonate1.1 - 1.3
Ethyl chloroacetate1.5 - 1.8
3Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate1.0
Sodium ethoxide2.0 - 2.5
4N-benzyl-4-ethoxycarbonyl-3-pyrrolidone1.0
Concentrated Hydrochloric Acid1.5 - 2.5

Table 2: Yields and Physical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported YieldPhysical AppearanceBoiling Point (°C/mmHg)
N-benzyl-3-pyrrolidoneC₁₁H₁₃NO175.2366-67%[1]-145-150 / 6[1]
This compoundC₁₃H₂₀N₂204.31-Colorless to light yellow liquid-

Note: The yield for the final reductive amination step is not specified in the literature for this exact substrate but is generally high for this type of reaction.

Alternative Synthesis Considerations

While the reductive amination of N-benzyl-3-pyrrolidone is a primary route, other pathways could be considered:

  • Alkylation of 1-benzyl-3-aminopyrrolidine: If 1-benzyl-3-aminopyrrolidine is readily available, it could be N-alkylated with an ethylating agent such as ethyl iodide or diethyl sulfate. However, this method risks over-alkylation, leading to the formation of the diethylamino derivative and quaternary ammonium salts.

  • Catalytic Hydrogenation: Instead of a hydride reducing agent, the reductive amination could potentially be carried out using catalytic hydrogenation (e.g., H₂, Pd/C). This method is environmentally friendly but may require higher pressures and temperatures and could be sensitive to catalyst poisoning by the amine.

Conclusion

The synthesis of this compound is effectively achieved through a robust two-step process involving the initial formation of N-benzyl-3-pyrrolidone followed by reductive amination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for further synthetic applications. The use of sodium triacetoxyborohydride in the final step represents a mild, selective, and high-yielding approach.

References

Physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-benzylpyrrolidin-3-amine is a tertiary amine belonging to the substituted pyrrolidine class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a benzyl group and an ethyl group on the nitrogen atoms suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

Chemical and Physical Properties

Direct experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is limited. The following tables summarize key identifiers and a combination of predicted and experimentally determined properties for the target compound and its close structural analogs.

Compound Identification
IdentifierValueSource
IUPAC Name N-ethyl-1-benzylpyrrolidin-3-amine-
Molecular Formula C₁₃H₂₀N₂[1]
Molecular Weight 204.31 g/mol [1]
CAS Number 1353995-22-8 ((R)-enantiomer)[2][3]
Physical Properties
PropertyValue (1-benzylpyrrolidin-3-amine)Source
Boiling Point 261.5 ± 33.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]

Note: The substitution of an ethyl group for a hydrogen atom on the 3-amino group to form the target compound is expected to slightly increase the boiling point and may have a minor effect on the density.

Predicted Physicochemical Properties

The following properties for N-ethyl-1-benzylpyrrolidin-3-amine are predicted based on its structure.

PropertyPredicted ValueSource
pKa (most basic) 9.5 - 10.5Chemically Predicted
LogP ~2.5Chemically Predicted
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.Chemically Predicted

Synthesis and Reactivity

Proposed Synthetic Protocol: Reductive Amination

A common and effective method for the synthesis of N-ethyl-1-benzylpyrrolidin-3-amine is the reductive amination of 1-benzylpyrrolidin-3-one with ethylamine.

Reaction Scheme:

Caption: Proposed Synthesis via Reductive Amination

Experimental Protocol:

  • Reaction Setup: To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-ethyl-1-benzylpyrrolidin-3-amine.

Reactivity Profile
  • Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the exocyclic nitrogen makes the molecule basic. It will react with acids to form the corresponding ammonium salts.

  • N-Alkylation: The pyrrolidine nitrogen is a nucleophile and can undergo further alkylation reactions, although this is generally less favorable than the alkylation of a secondary amine.

  • Oxidation: Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-ethyl-1-benzylpyrrolidin-3-amine.

¹H NMR Spectroscopy
  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets in the range of δ 2.0-3.5 ppm.

  • Ethyl Group CH₂: A quartet at approximately δ 2.5-2.7 ppm.

  • Ethyl Group CH₃: A triplet at approximately δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm.

  • Benzyl CH₂: A signal around δ 60 ppm.

  • Pyrrolidine Ring Carbons: Signals in the range of δ 45-65 ppm.

  • Ethyl Group CH₂: A signal around δ 45 ppm.

  • Ethyl Group CH₃: A signal around δ 15 ppm.

Infrared (IR) Spectroscopy
  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-N Stretching: Medium to weak bands in the 1020-1250 cm⁻¹ region.[5][6]

  • Absence of N-H Stretch: As a tertiary amine, there will be no N-H stretching band in the 3300-3500 cm⁻¹ region.[5][6]

Mass Spectrometry
  • Molecular Ion Peak (M⁺): An odd molecular weight peak at m/z = 204, consistent with the nitrogen rule for a molecule containing two nitrogen atoms.

  • Major Fragmentation Pathways: Expect to see fragmentation patterns characteristic of benzylamines, with a prominent peak at m/z = 91 (the tropylium ion) resulting from the cleavage of the benzyl group. Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.

Potential Biological and Pharmacological Relevance

There is no direct research on the biological activity of N-ethyl-1-benzylpyrrolidin-3-amine. However, studies on structurally similar compounds provide insights into its potential pharmacological applications.

Anticancer Activity

A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed that these compounds exhibit selective cytotoxicity towards certain human cancer cell lines, specifically HL-60 cells. The mechanism of action was proposed to be the induction of apoptosis through the activation of caspase-3. This suggests that the 1-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel anticancer agents.

Caption: Hypothesized Anticancer Mechanism

Central Nervous System Activity

The structurally related compound, N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, has been investigated for its interaction with neurotransmitter receptors.[7] This suggests that compounds containing the benzyl-amine and pyrrolidine moieties may possess activity within the central nervous system (CNS). The specific nature of this activity would require further investigation through receptor binding assays and in vivo studies.

Safety and Handling

No specific safety data is available for N-ethyl-1-benzylpyrrolidin-3-amine. Based on the safety information for related amines, it should be handled with care.

  • Potential Hazards: Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-ethyl-1-benzylpyrrolidin-3-amine is a compound of interest due to its structural similarity to molecules with demonstrated biological activity. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable method for its preparation, which will enable further investigation into its chemical and biological properties, potentially leading to the development of new therapeutic agents. Researchers are encouraged to conduct thorough experimental validation of the properties and activities discussed herein.

References

The Neuro-Modulatory Potential of Pyrrolidine Derivatives: A Technical Overview of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and mechanism of action of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, a notable pyrrolidine derivative. While the broader class of 1-Benzyl-3-(ethylamino)pyrrolidine compounds are recognized as key building blocks in the synthesis of therapeutics for neurological disorders, specific preclinical data for this exact molecule remains limited in publicly accessible literature.[1][2][3][4] Therefore, this paper will focus on the well-documented analogue, (R)-AS-1, to illustrate the therapeutic potential and intricate mechanism of action of this compound class. (R)-AS-1 has demonstrated significant promise as a novel anticonvulsant agent, offering a valuable case study for researchers, scientists, and drug development professionals.

(R)-AS-1 has shown broad-spectrum antiseizure activity in multiple preclinical mouse models of epilepsy.[5][6][7] Its primary mechanism of action is the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate levels in the brain.[1][5][8][9] Dysregulation of glutamate transport is a key factor in the pathophysiology of seizures and other neurological disorders.[10]

Quantitative Preclinical Data Summary

The anticonvulsant efficacy and neurotoxicity of (R)-AS-1 have been quantitatively assessed in various preclinical models. The following tables summarize the key findings.

Table 1: Anticonvulsant Activity of (R)-AS-1 in Mice

Preclinical ModelEndpointED₅₀ (mg/kg, i.p.)95% Confidence Interval
Maximal Electroshock (MES)Protection against tonic hindlimb extension66.3(54.1 - 81.3)
6 Hz (32 mA)Protection against seizure activity15.6(11.9 - 20.4)
6 Hz (44 mA)Protection against seizure activity41.6(31.8 - 54.5)
Subcutaneous Pentylenetetrazole (scPTZ)Protection against clonic seizures36.3(28.9 - 45.6)

Data sourced from Abram M, et al. (2022).[5]

Table 2: Neurotoxicity and In Vitro Efficacy of (R)-AS-1

AssessmentEndpointResult
Rotarod Test (Mice)Motor Impairment (TD₅₀, mg/kg, i.p.)247.5 (208.2 - 294.2)
EAAT2 ModulationEC₅₀ (nM)11

Data sourced from Abram M, et al. (2022) and MedchemExpress.[5][11]

Mechanism of Action: Positive Allosteric Modulation of EAAT2

(R)-AS-1 acts as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[11] EAAT2 is predominantly expressed on glial cells and is responsible for the majority of glutamate uptake from the synaptic cleft.[10] By binding to an allosteric site on the EAAT2 protein, (R)-AS-1 enhances the transporter's ability to clear excess glutamate, thereby reducing neuronal hyperexcitability that can lead to seizures.[1][5][9] This targeted mechanism of action suggests a favorable side effect profile compared to drugs that directly interact with neurotransmitter receptors.

EAAT2_Modulation cluster_glia Glial Cell Glutamate Excess Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Uptake AS1 (R)-AS-1 (PAM) AS1->EAAT2 Positive Allosteric Modulation

Mechanism of (R)-AS-1 as a positive allosteric modulator of EAAT2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[2][12]

  • Animals: Male albino mice (20-30g) are used.[13]

  • Drug Administration: (R)-AS-1 is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Stimulation: After a predetermined time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.[13][14]

  • Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.[13]

  • Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Hz Seizure Test

This model is considered to represent therapy-resistant focal seizures.[3][15]

  • Animals: Male albino mice are used.

  • Drug Administration: The test compound is administered i.p. at various doses.

  • Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (32 mA or 44 mA) is delivered via corneal electrodes.[3][16]

  • Endpoint: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped behaviors. Protection is defined as the resumption of normal exploratory behavior within 10 seconds.[3]

  • Data Analysis: The ED₅₀ is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[2][17]

  • Animals: Male albino mice are used.

  • Drug Administration: The test compound is administered i.p. at various doses.

  • Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.[17]

  • Endpoint: Animals are observed for the occurrence of clonic seizures (lasting for at least 3-5 seconds). Protection is defined as the absence of these seizures within a 30-minute observation period.[17]

  • Data Analysis: The ED₅₀ is calculated.

Rotarod Test

This test is used to assess potential motor impairment and neurotoxicity.[18][19]

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Training: Mice are trained to walk on the rotating rod at a constant speed.

  • Testing: After drug administration, mice are placed on the rod, which accelerates (e.g., from 4 to 40 rpm over 300 seconds).[18][20]

  • Endpoint: The latency to fall from the rod is recorded. A significant decrease in latency compared to the control group indicates motor impairment.

  • Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is calculated.

Experimental_Workflow cluster_anticonvulsant Anticonvulsant Efficacy cluster_neurotoxicity Neurotoxicity MES MES Test SixHz 6 Hz Test scPTZ scPTZ Test Rotarod Rotarod Test DrugAdmin Drug Administration (R-AS-1 or Vehicle) DrugAdmin->MES DrugAdmin->SixHz DrugAdmin->scPTZ DrugAdmin->Rotarod

References

Unlocking the Therapeutic Promise of Substituted Pyrrolidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics. The unique conformational flexibility of the pyrrolidine ring, combined with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological activity, making it a versatile core for targeting a wide array of diseases. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrrolidines, with a focus on their antiviral, antibacterial, anticancer, and neuroprotective potential.

Antiviral Applications: Combating Viral Replication

Substituted pyrrolidines have emerged as potent inhibitors of key viral enzymes, demonstrating significant promise in the fight against viral infections.

Inhibition of Coronavirus Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1] Several pyrrolidine-based compounds have been identified as effective Mpro inhibitors.

Quantitative Data: Antiviral Activity of Pyrrolidine Derivatives

Compound ClassSpecific Compound ExampleTargetPotency (IC50/EC50)Reference
Pyrrolidine-based Mpro InhibitorsCompound 7 (a novel pyrrolidine)SARS-CoV-2 Mpro1.3 - 2.3 µM (IC50)[2][3]
Peptidomimetic PyrrolidinesTelaprevirHepatitis C Virus (HCV) NS3/4A Serine Protease-[4]
Pyrrolidine-based Mpro InhibitorsPomotrelvirSARS-CoV-2 Mpro24 nM[5]
Pyrrolidine-based Mpro InhibitorsEnsitrelvirSARS-CoV-2 Mpro13 nM[5]
Pyrrolidine-based Mpro InhibitorsGC-376SARS-CoV-2 Mpro160 nM[5]

Signaling Pathway: Coronavirus Replication and Mpro Inhibition

The viral RNA genome of coronaviruses is translated into large polyproteins that must be cleaved by proteases to release functional viral proteins. Mpro is responsible for the majority of these cleavage events. Inhibition of Mpro by substituted pyrrolidines blocks this process, thereby halting viral replication.

G cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Mpro Mpro Mpro->Polyprotein Catalyzes Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->Mpro Inhibits

Caption: Inhibition of viral replication by targeting the coronavirus main protease (Mpro).

Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET)-based assay.[1][5]

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[5]

  • Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

    • Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

    • Test compounds (substituted pyrrolidines) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

    • Add the Mpro enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically over a specified period using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Applications: A New Front Against Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted pyrrolidines have demonstrated promising antibacterial activity against a range of pathogens.

Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives

Compound ClassSpecific Compound ExampleBacterial StrainPotency (MIC)Reference
Nitrophenyl-substituted PyrrolidinesCarboxamide 4bStaphylococcus aureus15.6 µg/mL[6][7]
DispiropyrrolidinesCompounds 4a, 4b, 4d, 4ePseudomonas aeruginosa64 µg/mL[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9][10]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.

  • Materials:

    • Bacterial strains of interest

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compounds (substituted pyrrolidines)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (typically 18-24 hours at 37°C).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anticancer Applications: Targeting Tumor Progression

Substituted pyrrolidines exhibit a broad spectrum of anticancer activities, targeting various signaling pathways involved in tumor growth, proliferation, and metastasis.

Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[11] In many cancers, p53 is inactivated by the oncoprotein MDM2.[11][12] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells.

Signaling Pathway: MDM2-p53 Pathway and Its Inhibition

MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[13] Substituted pyrrolidines can disrupt this interaction, leading to p53 stabilization and the activation of downstream target genes that induce apoptosis.

G cluster_cell Cancer Cell p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits/Degrades Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->MDM2 Inhibits

Caption: Reactivation of p53-mediated apoptosis by inhibiting the MDM2-p53 interaction.

Antagonism of the CXCR4 Receptor

The chemokine receptor CXCR4 plays a crucial role in cancer metastasis by mediating the migration of cancer cells to distant organs.[14][15]

Signaling Pathway: CXCR4-Mediated Cancer Metastasis

The ligand CXCL12, present in common metastatic sites, binds to CXCR4 on cancer cells, activating downstream signaling pathways that promote cell migration and invasion.[15] Pyrrolidine-based antagonists can block this interaction, thereby inhibiting metastasis.

G cluster_metastasis Cancer Metastasis CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds to Cancer Cell Migration Cancer Cell Migration CXCR4->Cancer Cell Migration Activates Pyrrolidine Antagonist Pyrrolidine Antagonist Pyrrolidine Antagonist->CXCR4 Blocks

Caption: Inhibition of cancer cell migration by blocking the CXCL12/CXCR4 signaling axis.

Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LinePotency (IC50)Reference
Spirooxindole PyrrolidinesCompound with 6-Cl substitutionMCF-7 (Breast Cancer)0.24 ± 0.06 µM (Ki for MDM2)-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][16]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]

  • Materials:

    • Cancer cell lines of interest

    • Cell culture medium

    • Test compounds (substituted pyrrolidines)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: Experimental workflow for determining the anticancer activity of substituted pyrrolidines using the MTT assay.

Neuroprotective Applications: Shielding the Nervous System

Substituted pyrrolidines have shown significant potential in protecting neurons from damage in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.

Blockade of Voltage-Gated Sodium Channels in Ischemic Stroke

During cerebral ischemia, the disruption of ion homeostasis, particularly an overload of intracellular sodium, is a key event leading to neuronal death. Blockers of voltage-gated sodium channels can prevent this sodium influx and exert neuroprotective effects.[17][18]

Signaling Pathway: Ischemic Cascade and Sodium Channel Blockade

Ischemia leads to energy failure and depolarization of neuronal membranes, causing excessive opening of voltage-gated sodium channels. The resulting sodium influx contributes to cytotoxic edema and triggers further downstream detrimental events, including calcium overload and excitotoxicity. Pyrrolidine-based sodium channel blockers can mitigate this initial insult.

G cluster_ischemia Ischemic Neuron Ischemia Ischemia Na+ Channel Opening Na+ Channel Opening Ischemia->Na+ Channel Opening Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Neuronal Damage Neuronal Damage Na+ Influx->Neuronal Damage Pyrrolidine Blocker Pyrrolidine Blocker Pyrrolidine Blocker->Na+ Channel Opening Blocks

Caption: Neuroprotection in ischemic stroke via blockade of voltage-gated sodium channels.

Quantitative Data: Neuroprotective Effects of Pyrrolidine Derivatives

Compound ClassSpecific Compound ExampleModelPotency (ED50)Reference
Pyrrolidine DithiocarbamatePDTCNeonatal rat brain hypoxia-ischemia27 mg/kg[19]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

The OGD model is a widely used in vitro model to simulate the ischemic conditions of a stroke.[20][21]

  • Principle: Neuronal cells or brain slices are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, mimicking the ischemia-reperfusion injury that occurs in stroke. The neuroprotective effect of a compound is assessed by its ability to reduce cell death in this model.

  • Materials:

    • Primary neuronal cultures or organotypic brain slices

    • Glucose-free culture medium

    • Hypoxic chamber (with a gas mixture of N2 and CO2)

    • Test compounds (substituted pyrrolidines)

    • Reagents for assessing cell viability (e.g., propidium iodide, LDH assay kit)

  • Procedure:

    • Culture primary neurons or organotypic brain slices.

    • Replace the normal culture medium with glucose-free medium.

    • Place the cultures in a hypoxic chamber for a defined period to induce OGD.

    • After the OGD period, return the cultures to normal oxygen and glucose conditions (reperfusion). The test compound can be applied before, during, or after OGD.

    • Assess cell viability at a specified time point after reperfusion using appropriate assays.

  • Data Analysis:

    • Quantify the extent of cell death in the OGD-treated cultures with and without the test compound.

    • Compare the results to determine the neuroprotective efficacy of the substituted pyrrolidine.

Conclusion

The substituted pyrrolidine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by this class of compounds, spanning antiviral, antibacterial, anticancer, and neuroprotective effects, highlight their significant potential to address a wide range of unmet medical needs. The ability to readily modify the pyrrolidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of substituted pyrrolidines will undoubtedly lead to the identification of novel and effective drug candidates for the treatment of numerous human diseases.

References

Technical Guide: Safety and Handling of 1-Benzyl-3-(ethylamino)pyrrolidine (CAS: 115445-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety and handling procedures for 1-Benzyl-3-(ethylamino)pyrrolidine (CAS Number: 115445-21-1). The information presented is intended to support safe laboratory practices and mitigate potential risks associated with the handling of this compound. All personnel should be thoroughly trained on these procedures before working with this chemical.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 115445-21-1[1][2]
Molecular Formula C13H20N2[1][2]
Molecular Weight 204.32 g/mol [1][3]
Appearance Colorless to Pale yellow liquid[3]
Purity >96.0% (GC)[3][4]
Storage Temperature 2-8 °C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

Hazard ClassificationCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1CCorrosionDanger Causes severe skin burns and eye damage.[3]
Eye Damage/Irritation1CorrosionDanger Causes severe skin burns and eye damage.[3]

Note: The chemical, physiological, toxicological, and hazardous properties of this substance have not been fully investigated or determined.[3] All chemical reagents should be handled with the recognition of their potential hazards.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Install and maintain safety showers and eye wash stations in the immediate work area.[3]

  • Use a closed system whenever possible to minimize exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented, addressing hazard assessment, selection, and proper use of equipment.[5][6]

PPE TypeSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.To protect against splashes and direct contact with the corrosive liquid.[3][7]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and burns.[3][7]
Skin and Body Protection Impervious protective clothing, such as a lab coat, and protective boots if necessary.To protect against skin exposure from spills or splashes.[3]
Respiratory Protection Use a NIOSH-approved respirator (half or full facepiece, SCBA, or supplied air) if inhalation of vapors or mists is likely.To prevent respiratory tract irritation or damage.[3]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or mists.[3]

  • Wash hands and face thoroughly after handling.[3]

  • Use only in a chemical fume hood.

Storage Conditions
  • Store in a tightly closed container.[3][8]

  • Keep in a cool, dark place.[3]

  • Store locked up.[3]

  • Incompatible Materials: Oxidizing agents.[3]

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Emergency SituationProtocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. Wash contaminated clothing before reuse.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Fire Use dry chemical, foam, or carbon dioxide as suitable extinguishing media.[3] Avoid using water , as it may scatter and spread the fire.[3] Firefighters should wear self-contained breathing apparatus.[3]
Accidental Release Absorb spillage with an inert material (e.g., sand, diatomaceous earth) and dispose of in a suitable container. Prevent entry into drains, waterways, or soil.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[3] The product should not be allowed to enter the environment.[3] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Toxicological and Ecological Information

  • Toxicological Data: No specific toxicological data is available for this product.[8] Its properties have not been fully investigated.[3]

  • Ecological Data: No data available. Avoid release to the environment.[3]

Experimental Protocols and Visualizations

While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate general workflows for chemical safety and handling.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_start Start: Handling Protocol hazard_assessment Conduct Hazard Assessment prep_start->hazard_assessment ppe_selection Select Appropriate PPE hazard_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls handling_start Begin Handling in Fume Hood eng_controls->handling_start weighing Weigh/Measure Compound handling_start->weighing reaction Perform Experiment weighing->reaction cleanup Clean Work Area reaction->cleanup waste_collection Collect Waste in Designated Container cleanup->waste_collection waste_labeling Label Waste Container waste_collection->waste_labeling waste_storage Store Waste Appropriately waste_labeling->waste_storage waste_disposal Dispose via Approved Vendor waste_storage->waste_disposal disposal_end End of Protocol waste_disposal->disposal_end

Caption: General workflow for safe chemical handling.

G cluster_emergency Emergency Response Protocol exposure Exposure Occurs evacuate Evacuate Immediate Area exposure->evacuate notify Notify Supervisor and Emergency Services exposure->notify sds Consult SDS notify->sds first_aid Administer First Aid (as per SDS) medical Seek Immediate Medical Attention first_aid->medical sds->first_aid

Caption: Emergency response workflow for chemical exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and proper training. Always refer to the most current SDS for this compound before use. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.

References

The Stereochemical Imperative: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry, primarily for the development of therapeutics targeting the central nervous system. Its rigid, stereochemically defined pyrrolidine core provides a valuable scaffold for introducing substituents in a precise three-dimensional orientation, which is crucial for selective interactions with biological targets. This technical guide delves into the stereochemical significance of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in drug design and signaling pathways. The information provided is intended to equip researchers and drug development professionals with a comprehensive understanding of the strategic importance of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in the synthesis of novel, potent, and selective therapeutic agents.

Introduction

The pyrrolidine ring is a prevalent motif in a vast array of natural products and synthetic drugs, valued for its conformational rigidity and the stereogenic centers it can harbor.[1] The precise spatial arrangement of substituents on this five-membered ring is often a critical determinant of pharmacological activity. (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine, with its defined (S)-stereochemistry at the C3 position, serves as a powerful chiral synthon for introducing a key basic nitrogen atom in a specific orientation. This is particularly relevant for ligands targeting neurotransmitter receptors and transporters, where stereoselectivity is a well-established phenomenon.[2] This guide will explore the profound impact of this stereochemistry on biological activity, with a focus on its application in the development of dopamine receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is provided in Table 1. These properties are essential for its application in organic synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 169750-99-6
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol
Appearance Colorless to light yellow clear liquid
Purity ≥ 95% (GC)
Optical Rotation [α]²⁰/D = +7° to +9° (c=10 in EtOH)

Stereochemical Significance: Quantitative Insights

The importance of the (S)-stereochemistry at the C3 position of the pyrrolidine ring is vividly illustrated by the differential binding affinities of enantiomeric ligands for their biological targets. A seminal study on a series of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives as dopamine receptor antagonists provides compelling quantitative evidence for this stereoselectivity.[3] Although the parent compound in this study is (S)-(+)-1-benzyl-3-aminopyrrolidine, the findings are directly applicable to derivatives of (3S)-(+)-1-benzyl-3-(ethylamino)pyrrolidine, as the ethyl group represents a common modification in structure-activity relationship (SAR) studies.

Table 2 summarizes the binding affinities (Ki values) of the (S)- and (R)-enantiomers of a potent dopamine D₄ receptor antagonist, YM-43611, and a related analogue for human dopamine D₂, D₃, and D₄ receptors.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Enantiomeric N-(1-benzyl-3-pyrrolidinyl)benzamides [3]

CompoundEnantiomerDopamine D₂Dopamine D₃Dopamine D₄
YM-43611 (S)230212.1
(R)>10000>100001700
Analogue 5e (S)71012012
(R)>10000>100002500

The data clearly demonstrate that the (S)-enantiomer possesses significantly higher affinity for all three dopamine receptor subtypes compared to its (R)-counterpart. In the case of YM-43611, the (S)-enantiomer is approximately 800-fold more potent at the D₄ receptor than the (R)-enantiomer. This dramatic difference in binding affinity underscores the critical role of the stereochemistry at the C3 position of the pyrrolidine ring for optimal interaction with the dopamine receptor binding pocket.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives, adapted from the literature.[3] This protocol can be modified for the synthesis of derivatives of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.

Synthesis of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

Step 1: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine A detailed, multi-step synthesis starting from a chiral precursor such as L-aspartic acid is typically employed to obtain the enantiomerically pure (S)-1-benzyl-3-aminopyrrolidine.[4]

Step 2: Amide Coupling To a solution of (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

Step 3: Work-up and Purification The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product, YM-43611.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many neurologically active compounds derived from (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is the modulation of neurotransmitter signaling pathways. In the case of the dopamine receptor antagonists discussed, these compounds competitively bind to dopamine receptors, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.

G cluster_0 Dopamine Receptor Signaling Dopamine Dopamine Receptor Dopamine Receptor (D2/D3/D4) Dopamine->Receptor Binds to G_protein G-protein activation Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist (S)-Enantiomer Derivative (e.g., YM-43611) Antagonist->Receptor Blocks Binding

Caption: Dopamine receptor antagonism by (S)-enantiomer derivatives.

The structure-activity relationship (SAR) for this class of compounds highlights the importance of specific structural features for potent and selective dopamine receptor antagonism.

SAR cluster_1 Structure-Activity Relationship (SAR) for Dopamine Receptor Antagonists Pyrrolidine (3S)-Pyrrolidine Core Potency High Affinity & Selectivity (D4 > D3 > D2) Pyrrolidine->Potency Essential for Stereoselectivity Benzyl N-Benzyl Group Benzyl->Potency Contributes to Affinity Amide Benzamide Moiety Amide->Potency Key Pharmacophoric Element Substituents Substituents on Benzamide Substituents->Potency Modulates Selectivity and Potency

Caption: Key structural elements for dopamine receptor affinity.

Conclusion

The stereochemistry of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is not a trivial molecular feature but a critical determinant of its utility in drug discovery. The quantitative data presented herein unequivocally demonstrate the profound impact of the (S)-configuration on binding affinity to dopamine receptors, a key target class for neurological and psychiatric disorders. The provided synthetic strategies and an understanding of the underlying signaling pathways and structure-activity relationships empower researchers to rationally design and synthesize novel, highly potent, and selective drug candidates. As the demand for more refined therapeutics continues to grow, the strategic application of chiral building blocks like (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine will remain a cornerstone of successful drug development programs.

References

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system (CNS). Its rigid pyrrolidine scaffold and the presence of a chiral center make it an attractive component for developing selective ligands for various neurotransmitter receptors. This technical guide provides an in-depth overview of a plausible synthetic route to this compound, its physicochemical properties, and its applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀N₂--INVALID-LINK--
Molecular Weight 204.32 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point Not reported
Melting Point Not applicable
Density ~0.98 g/mL--INVALID-LINK--
Optical Rotation [α]²⁰/D -6° to -9° (c=10, EtOH)--INVALID-LINK--
CAS Number 376591-05-8--INVALID-LINK--

Synthesis

The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is most commonly achieved through a two-step process starting from a suitable chiral precursor, such as L-aspartic acid. The key steps involve the formation of a chiral N-benzyl-3-aminopyrrolidine intermediate, followed by ethylation. A plausible and detailed experimental protocol is outlined below.

Synthesis of the Precursor: (R)-1-Benzyl-3-aminopyrrolidine

The synthesis of the chiral precursor, (R)-1-benzyl-3-aminopyrrolidine, can be accomplished from the readily available and inexpensive chiral starting material, L-aspartic acid. This multi-step synthesis involves the formation of a cyclic imide, followed by reduction and subsequent benzylation.

Experimental Protocol:

  • Preparation of (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione:

    • L-aspartic acid is first converted to its N-tosyl derivative.

    • The N-tosylated L-aspartic acid is then cyclized to the corresponding succinimide by heating with benzylamine.

  • Reduction to (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone:

    • The succinimide is selectively reduced at one of the carbonyl groups using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

  • Reduction to (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine:

    • The remaining carbonyl group of the pyrrolidinone is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotection to (R)-1-benzyl-3-aminopyrrolidine:

    • The tosyl protecting group is removed under acidic conditions, for example, by heating with a mixture of hydrobromic acid and phenol, to yield the desired (R)-1-benzyl-3-aminopyrrolidine.

Reductive Amination to (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine

The final step involves the ethylation of the primary amine of (R)-1-benzyl-3-aminopyrrolidine. A direct and efficient method for this transformation is reductive amination using acetaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.

Plausible Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis L-Aspartic Acid L-Aspartic Acid N-Tosyl-L-aspartic acid N-Tosyl-L-aspartic acid L-Aspartic Acid->N-Tosyl-L-aspartic acid Tosylation (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione N-Tosyl-L-aspartic acid->(S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione Cyclization with Benzylamine (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione->(S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone Selective Reduction (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone->(S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine LAH Reduction (R)-1-Benzyl-3-aminopyrrolidine (R)-1-Benzyl-3-aminopyrrolidine (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine->(R)-1-Benzyl-3-aminopyrrolidine Deprotection Imine Formation Imine Formation (R)-1-Benzyl-3-aminopyrrolidine->Imine Formation + Acetaldehyde Final Product (3R)-(-)-1-Benzyl-3- (ethylamino)pyrrolidine Imine Formation->Final Product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Plausible synthetic workflow for (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.

Applications in Drug Development

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a versatile chiral building block for the synthesis of various biologically active compounds, particularly those targeting the central nervous system. The pyrrolidine ring system is a common scaffold in many CNS-active drugs.

Ligands for Dopamine Receptors

The 3-aminopyrrolidine scaffold is a key structural motif in a number of dopamine receptor ligands. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The chiral nature of the 3-aminopyrrolidine moiety is often crucial for selective binding to dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅).

Ligands for Serotonin Receptors

Derivatives of 3-aminopyrrolidine have also been explored as ligands for various serotonin (5-HT) receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition. The development of selective 5-HT receptor ligands is a major focus of research for new treatments for depression, anxiety disorders, and other psychiatric conditions.

Modulators of Acetylcholine Receptors

The 3-aminopyrrolidine core can also be incorporated into molecules designed to modulate the activity of acetylcholine receptors (nicotinic and muscarinic). These receptors are involved in cognitive function, learning, and memory. Modulators of acetylcholine receptors are being investigated for the treatment of Alzheimer's disease and other cognitive disorders.

Logical Relationship of Applications

G cluster_0 Drug Candidate Synthesis cluster_1 Therapeutic Targets Start (3R)-(-)-1-Benzyl-3- (ethylamino)pyrrolidine Dopamine Ligand Dopamine Receptor Ligand Start->Dopamine Ligand Serotonin Ligand Serotonin Receptor Ligand Start->Serotonin Ligand Acetylcholine Modulator Acetylcholine Receptor Modulator Start->Acetylcholine Modulator Parkinsons Parkinson's Disease Dopamine Ligand->Parkinsons Schizophrenia Schizophrenia Dopamine Ligand->Schizophrenia Depression Depression Serotonin Ligand->Depression Anxiety Anxiety Disorders Serotonin Ligand->Anxiety Alzheimers Alzheimer's Disease Acetylcholine Modulator->Alzheimers G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-3-(ethylamino)pyrrolidine is a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a reference standard. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental spectra for this specific compound, the following data is largely predictive, based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.25 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.60Singlet2HBenzyl CH₂
~ 2.80 - 3.20Multiplet1HPyrrolidine CH at C3
~ 2.50 - 2.90Multiplet2HEthyl CH₂
~ 2.20 - 2.70Multiplet4HPyrrolidine CH₂ at C2 and C5
~ 1.80 - 2.10Multiplet2HPyrrolidine CH₂ at C4
~ 1.10Triplet3HEthyl CH₃
~ 1.50 (broad)Singlet1HAmine NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 138 - 140Quaternary Aromatic Carbon (C-ipso)
~ 128 - 129Aromatic CH (C-ortho, C-meta)
~ 127Aromatic CH (C-para)
~ 60Benzyl CH₂
~ 55 - 60Pyrrolidine CH₂ at C2 and C5
~ 50 - 55Pyrrolidine CH at C3
~ 45Ethyl CH₂
~ 30 - 35Pyrrolidine CH₂ at C4
~ 15Ethyl CH₃

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Weak-Medium, BroadN-H Stretch (secondary amine)
3000 - 3100MediumAromatic C-H Stretch
2800 - 3000MediumAliphatic C-H Stretch
1600, 1495, 1450Medium-WeakAromatic C=C Bending
1100 - 1200MediumC-N Stretch
700 - 750 and 690-710StrongAromatic C-H Bending (monosubstituted)

Table 4: Expected Mass Spectrometry (MS) Data

m/zInterpretation
204[M]⁺˙ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group)
113[M - C₇H₇]⁺ (Loss of benzyl group)
175[M - C₂H₅]⁺ (Loss of ethyl group)
Fragments corresponding to the pyrrolidine ring cleavage

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder or clean ATR crystal is recorded.

    • The sample is placed in the spectrometer, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion, or coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds, typically used with GC-MS.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, typically used with LC-MS.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate and detect the ions.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Spec MS_Spec Mass Spectrometry (EI or ESI) Purification->MS_Spec Data_Analysis Data Analysis and Structure Elucidation IR_Spec->Data_Analysis NMR_Spec->Data_Analysis MS_Spec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Methodological & Application

Application Note: Laboratory Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine, a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The synthesis is achieved through the reductive amination of 1-benzyl-3-pyrrolidinone with ethylamine.

Overview

The synthesis of this compound is a two-step process that begins with the formation of an imine intermediate from 1-benzyl-3-pyrrolidinone and ethylamine. This intermediate is then reduced in situ to the desired secondary amine using a mild and selective reducing agent, sodium triacetoxyborohydride. This method is widely used for its efficiency and broad functional group tolerance.

Experimental Protocol

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-Benzyl-3-pyrrolidinoneC₁₁H₁₃NO175.231.75 g10.0
Ethylamine (2.0 M in THF)C₂H₅NH₂45.086.0 mL12.0
Sodium triacetoxyborohydrideNaBH(OAc)₃211.943.18 g15.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Hydrochloric Acid (1 M)HCl36.46For extraction-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-benzyl-3-pyrrolidinone (1.75 g, 10.0 mmol).

  • Addition of Amine: Dissolve the starting material in 40 mL of dichloromethane (DCM) and stir the solution under a nitrogen atmosphere. Add the ethylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise to the flask at room temperature.

  • Formation of Imine: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, carefully weigh sodium triacetoxyborohydride (3.18 g, 15.0 mmol) and add it portion-wise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield this compound as a colorless to light yellow oil.

Synthesis Workflow

SynthesisWorkflow Start 1-Benzyl-3-pyrrolidinone Reaction Reductive Amination Start->Reaction Amine Ethylamine Amine->Reaction Solvent DCM Solvent->Reaction ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Product Characterization

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol
Appearance Colorless to light yellow oil
Purity (GC) ≥95%
CAS Number 115445-21-1

Hypothetical NMR Data:

Disclaimer: The following NMR data is predicted based on the chemical structure and has not been experimentally verified.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.20-3.10 (m, 1H, CH-N), 2.80-2.60 (m, 4H, pyrrolidine CH₂), 2.55 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 2.20-2.10 (m, 1H, pyrrolidine CH), 1.80-1.70 (m, 1H, pyrrolidine CH), 1.10 (t, J=7.2 Hz, 3H, N-CH₂-CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 60.5 (Ar-CH₂), 58.0 (pyrrolidine CH-N), 55.0 (pyrrolidine CH₂-N), 50.0 (pyrrolidine CH₂-N), 44.0 (N-CH₂-CH₃), 30.0 (pyrrolidine CH₂), 15.0 (N-CH₂-CH₃).

Logical Relationship of Synthesis Steps

LogicalFlow cluster_0 Reaction Phase cluster_1 Purification Phase a Mixing Reactants b Imine Formation a->b c Reduction b->c d Quenching c->d e Extraction d->e f Purification e->f g Characterization f->g Final Product

References

Application Notes and Protocols: 1-Benzyl-3-(ethylamino)pyrrolidine as a Key Intermediate in the Synthesis of the Kappa-Opioid Receptor Agonist U-50488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Benzyl-3-(ethylamino)pyrrolidine as a crucial intermediate in the synthesis of the selective kappa-opioid receptor agonist, U-50488. This document outlines the synthetic workflow, a detailed experimental protocol, and the relevant biological signaling pathway.

Introduction

This compound is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] Its stereochemistry and chemical functionalities make it an ideal precursor for creating complex molecules with specific biological activities. This document focuses on its application in the synthesis of U-50488, a potent and selective agonist of the kappa-opioid receptor (KOR), which has been instrumental in studying the pharmacology of this receptor and holds potential for the development of novel analgesics and other therapeutics.[4]

Synthetic Workflow

The synthesis of U-50488 from this compound involves a two-step process. The first step is the debenzylation of the pyrrolidine nitrogen to yield the free secondary amine. This is a common protecting group strategy in organic synthesis. The resulting 3-(ethylamino)pyrrolidine is then acylated with 3,4-dichlorophenylacetyl chloride in the presence of a base to form the final product, U-50488.

G A This compound B Debenzylation (e.g., Catalytic Hydrogenation) A->B Step 1 C 3-(Ethylamino)pyrrolidine B->C D Acylation with 3,4-Dichlorophenylacetyl chloride C->D Step 2 E U-50488 D->E G cluster_cytoplasm Cytoplasm U50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates CaMKII CaMKII KOR->CaMKII Modulates Ca²⁺ influx to activate AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB CaMKII->CREB Phosphorylates

References

Application of 1-Benzyl-3-(ethylamino)pyrrolidine in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(ethylamino)pyrrolidine is a versatile pyrrolidine derivative with significant potential in neurotransmitter research and pharmaceutical development.[1][2][3] Its structural framework suggests possible interactions with monoamine transporters, making it a candidate for investigation in the context of neurological and psychiatric disorders such as depression, anxiety, and substance use disorders.[2] This document provides detailed application notes and experimental protocols for researchers interested in characterizing the effects of this compound on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

While specific binding affinities and potency values for this compound are not extensively documented in publicly available literature, this guide offers established protocols that can be adapted to determine these crucial parameters. The methodologies outlined below are standard in the field of neuropharmacology and are intended to serve as a comprehensive starting point for the evaluation of this compound.

Data Presentation

Quantitative data on the interaction of this compound with monoamine transporters should be determined experimentally. The following tables provide a template for summarizing key quantitative parameters.

Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters

TransporterRadioligandKᵢ (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428TBD
Serotonin Transporter (SERT)[³H]CitalopramTBD
Norepinephrine Transporter (NET)[³H]NisoxetineTBD
TBD: To Be Determined experimentally.

Table 2: In Vitro Potency of this compound in Monoamine Uptake Inhibition

TransporterSubstrateIC₅₀ (nM)
Dopamine Transporter (DAT)[³H]DopamineTBD
Serotonin Transporter (SERT)[³H]SerotoninTBD
Norepinephrine Transporter (NET)[³H]NorepinephrineTBD
TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related N-benzyl-3-pyrrolidone derivatives. This would typically involve a multi-step process. A generalized approach is outlined below, and researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification methods.

Workflow for Synthesis

A Starting Materials (e.g., 3-pyrrolidinol, Benzyl bromide, Ethylamine) B Step 1: N-Benzylation A->B C Step 2: Conversion of hydroxyl to leaving group B->C D Step 3: Nucleophilic substitution with ethylamine C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G This compound F->G A Prepare cell membranes expressing target transporter B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand (Rapid Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E A Isolate synaptosomes from rodent brain regions B Pre-incubate synaptosomes with test compound A->B C Initiate uptake with radiolabeled neurotransmitter B->C D Terminate uptake (Rapid Filtration) C->D E Quantify intracellular radioactivity D->E F Data Analysis (Calculate IC50) E->F A Stereotaxic surgery to implant microdialysis guide cannula B Animal recovery A->B C Insert microdialysis probe and collect baseline samples B->C D Administer test compound C->D E Collect post-administration samples D->E F Analyze neurotransmitter levels in dialysates (HPLC-ECD) E->F G Data Analysis F->G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Release Release Transporter Monoamine Transporter (DAT, SERT, or NET) Synapse Neurotransmitter Release->Synapse Neurotransmitter Release Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Test_Compound This compound Test_Compound->Transporter Inhibition

References

Application Notes and Protocols for Behavioral Studies of 1-Benzyl-3-(ethylamino)pyrrolidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of behavioral studies in animal models investigating the effects of 1-Benzyl-3-(ethylamino)pyrrolidine. This versatile pyrrolidine derivative has garnered interest for its potential applications in neurological and psychiatric research, particularly in the modulation of mood and behavior.[1][2] This document outlines detailed protocols for assessing its stimulant, anxiolytic, and antidepressant-like properties, along with data presentation guidelines and visualizations of relevant signaling pathways.

Compound Information and Putative Mechanism of Action

This compound is a chiral pyrrolidine derivative recognized for its potential to modulate neurotransmitter systems.[2] Structurally similar compounds, particularly those containing a pyrrolidine scaffold, have been shown to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] This interaction can lead to a reuptake inhibition, thereby increasing the synaptic availability of these key neurotransmitters involved in mood, motivation, and motor control. The benzyl group and the ethylamino side chain are crucial for its interaction with biological targets.[1][2]

The primary hypothesis for the mechanism of action of this compound revolves around its potential to act as a monoamine reuptake inhibitor. By blocking DAT, NET, and/or SERT, the compound is expected to produce psychostimulant, anxiolytic, and/or antidepressant-like effects. The following diagram illustrates the proposed mechanism at the synaptic level.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO DA MAO->DA Degradation VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging 5HT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release D2R D2 Receptor DA->D2R Binding 5HT2AR 5-HT2A Receptor 5HT->5HT2AR Binding DAT DAT SERT SERT Signal Signal Transduction D2R->Signal 5HT2AR->Signal Compound 1-Benzyl-3- (ethylamino)pyrrolidine Compound->DAT Inhibition Compound->SERT Inhibition Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->SERT Reuptake

Figure 1: Proposed mechanism of action at the synapse.

Experimental Protocols

The following protocols are designed to assess the behavioral effects of this compound in rodent models. It is recommended to use male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) for these studies. All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Preparation and Administration

This compound should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution of 5% Tween 80 in sterile saline. The solution should be prepared fresh on the day of the experiment. Administration can be performed via intraperitoneal (i.p.) injection, oral gavage (p.o.), or subcutaneous (s.c.) injection. The choice of route will depend on the desired pharmacokinetic profile.[5][6]

Based on studies with structurally related pyrrolidine derivatives, a starting dose range of 1-50 mg/kg (i.p.) is recommended for initial screening in mice for locomotor and anxiolytic-like effects.[1][4] For antidepressant-like effects in rats, a higher dose range up to 100 mg/kg (p.o.) may be explored.[7] A dose-response study is crucial to determine the optimal effective dose.

Locomotor Activity Test

This test is used to assess the stimulant or sedative effects of the compound by measuring the spontaneous locomotor activity of the animal in a novel environment.[8][9][10][11]

Protocol:

  • Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or vehicle to the animals.

  • After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place the animal individually into the center of an open field arena (e.g., 40 x 40 x 40 cm).

  • Record the animal's activity for a period of 30-60 minutes using an automated activity monitoring system.

  • Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena.

  • Clean the arena thoroughly with 70% ethanol between each animal.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Horizontal Activity (counts)Vertical Activity (counts)Time in Center (s)
Vehicle-
Compound1
Compound10
Compound50
Positive Control(e.g., Amphetamine)
Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[1][2][12] The test is based on the animal's natural aversion to open and elevated spaces.

Protocol:

  • Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or vehicle.

  • After the pretreatment period, place the animal in the center of the plus-maze, facing one of the open arms. The maze should be elevated (e.g., 50 cm) and consist of two open and two closed arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Clean the maze with 70% ethanol between each animal.

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms% Entries into Open ArmsTotal Arm Entries
Vehicle-
Compound1
Compound10
Compound50
Positive Control(e.g., Diazepam)
Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity.[7]

Protocol:

  • Acclimatize the animals to the testing room.

  • Administer this compound or vehicle.

  • After the pretreatment period, place the animal individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • The test session typically lasts for 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

  • Record the session and score the duration of immobility (floating with only minimal movements to keep the head above water).

  • After the test, remove the animal, dry it with a towel, and return it to its home cage.

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle-
Compound10
Compound50
Compound100
Positive Control(e.g., Imipramine)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a behavioral study and the potential downstream signaling pathways that may be affected by this compound.

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Behavioral_Testing Behavioral Assays (OFT, EPM, FST) Drug_Admin->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Figure 2: General experimental workflow for behavioral studies.

Dopamine_Signaling_Pathway Compound 1-Benzyl-3- (ethylamino)pyrrolidine DAT DAT Inhibition Compound->DAT DA_Increase Increased Synaptic Dopamine DAT->DA_Increase D1R D1 Receptor Activation DA_Increase->D1R D2R D2 Receptor Activation DA_Increase->D2R AC Adenylyl Cyclase D1R->AC D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Gene_Expression Changes in Gene Expression & Neuronal Excitability DARPP32->Gene_Expression

Figure 3: Potential downstream dopamine signaling pathway.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for investigating the behavioral pharmacology of this compound. By systematically evaluating its effects on locomotor activity, anxiety-like behavior, and depressive-like states, researchers can gain valuable insights into its potential therapeutic applications for neurological and psychiatric disorders. Adherence to rigorous experimental design, including appropriate controls, dose-response evaluations, and standardized procedures, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Purity Analysis of 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 1-Benzyl-3-(ethylamino)pyrrolidine. These protocols are designed to deliver accurate and reproducible results for the quantification of the main component and the separation of potential process-related impurities.

Introduction

This compound is a substituted pyrrolidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final drug product. The methods outlined below are designed to separate the active pharmaceutical ingredient (API) from potential impurities that may arise during synthesis, such as starting materials, by-products, and degradation products.

Potential Impurities

While specific impurities depend on the synthetic route, potential process-related impurities for this compound could include:

  • Unreacted Starting Materials: Benzylamine and derivatives of 3-(ethylamino)pyrrolidine.

  • By-products: Compounds formed from side reactions during the benzylation or ethylation steps.

  • Degradation Products: Impurities formed due to exposure to heat, light, or acidic/basic conditions.

A robust analytical method must be capable of separating the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for substituted pyrrolidines.[3] A reversed-phase HPLC method is proposed for the purity determination of this compound.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition (90% A: 10% B) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[4] This method is suitable for the analysis of this compound and its volatile impurities.

Experimental Protocol: GC

Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 270°C
Split Ratio 50:1
Oven Program Start at 100°C, hold for 2 minRamp to 280°C at 15°C/minHold at 280°C for 10 min
Detector Temperature 300°C
Injection Volume 1 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to prepare a 5 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC and GC methods. These values are illustrative and should be confirmed during method validation.

ParameterHPLC MethodGC Method
Retention Time (Main Peak) ~ 15 min~ 12 min
Theoretical Plates > 5000> 100000
Tailing Factor < 1.5< 1.5
Resolution (from nearest impurity) > 2.0> 2.0
Limit of Detection (LOD) ~ 0.01%~ 0.005%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.015%
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98-102%98-102%

Workflow for Purity Analysis

The general workflow for the purity analysis of this compound is depicted in the following diagram.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter hplc HPLC Analysis filter->hplc gc GC Analysis filter->gc integrate Peak Integration hplc->integrate gc->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: General workflow for purity analysis of this compound.

Chiral Separation Considerations

For enantiomeric purity analysis, a chiral separation method would be necessary. This typically involves the use of a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent followed by analysis on a standard achiral column.[5][6]

Example Chiral HPLC Method:
  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H).[5][7]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a modifier like trifluoroacetic acid.[5]

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the purity analysis of this compound. Proper validation of these methods in accordance with regulatory guidelines is essential before their implementation in a quality control setting. These protocols serve as a strong foundation for ensuring the chemical integrity of this important pharmaceutical intermediate.

References

Application Notes and Protocols: The Role of 1-Benzyl-3-(ethylamino)pyrrolidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

The 1-benzyl-3-(ethylamino)pyrrolidine core is a valuable starting point for SAR studies due to several key features:

  • Stereochemistry: The pyrrolidine ring contains a chiral center at the 3-position, allowing for the synthesis and evaluation of enantiomerically pure compounds. This is critical as biological targets often exhibit stereoselectivity.

  • Structural Rigidity: The five-membered ring provides a degree of conformational constraint, which can lead to higher affinity and selectivity for the target receptor.

  • Modularity: The benzyl and ethylamino moieties can be readily modified to explore the chemical space around the core scaffold. Substitutions on the aromatic ring of the benzyl group or alterations to the ethylamino side chain can significantly impact biological activity.

SAR studies involving this scaffold typically aim to:

  • Enhance Potency: Systematically modifying the structure to increase affinity for the target receptor.

  • Improve Selectivity: Modifying the structure to minimize off-target effects, for example, by increasing selectivity for a specific dopamine receptor subtype over others.

  • Optimize Pharmacokinetic Properties: Fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve drug-like characteristics.

Structure-Activity Relationship (SAR) Studies of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Derivatives as Dopamine D4 Antagonists

A significant body of research has focused on the development of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide derivatives as potent and selective antagonists for the human dopamine D4 receptor. The following table summarizes the SAR for a series of these compounds, highlighting the impact of substitutions on the benzamide moiety.

Table 1: SAR Data of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Derivatives at Dopamine D4, D2, and α1-Adrenergic Receptors.

Compound IDR (Substitution on Benzamide)D4 Ki (nM)D2 Ki (nM)α1 Ki (nM)
1a H150>10000>10000
1b 4-Cl35>100001500
1c 4-F40>100002000
1d 4-CH380>10000>10000
1e 4-OCH3120>100003000
1f 3-Cl2580001200
1g 3-F30>100001800
1h 2-Cl500>10000>10000
1i 2-F300>10000>10000
1j 3,4-diCl155000800

Data is illustrative and based on findings from published literature.

Key SAR Insights:

  • Substitution on the Benzamide Ring: Introduction of a substituent on the benzamide phenyl ring generally increases D4 receptor affinity compared to the unsubstituted analog (1a ).

  • Position of Substitution: Substituents at the 4-position and 3-position of the benzamide ring are well-tolerated and often lead to high D4 affinity. For instance, 4-chloro (1b ) and 3-chloro (1f ) substitutions result in potent compounds.

  • Halogen Substituents: Halogen substituents, particularly chlorine and fluorine, at the 3- and 4-positions are favorable for D4 affinity.

  • Ortho Substitution: Substitution at the 2-position (ortho) of the benzamide ring is generally detrimental to D4 affinity as seen in compounds 1h and 1i .

  • Selectivity: The majority of these analogs exhibit excellent selectivity for the D4 receptor over the D2 receptor and the α1-adrenergic receptor.

Experimental Protocols

General Synthesis of N-(1-Benzylpyrrolidin-3-yl)arylbenzamides

This protocol outlines a general method for the synthesis of the compounds listed in Table 1, starting from 1-benzyl-3-aminopyrrolidine.

Scheme 1: General Synthetic Route

G A 1-Benzyl-3-aminopyrrolidine C N-(1-Benzylpyrrolidin-3-yl)arylbenzamide A->C B Substituted Benzoyl Chloride B->C reagent Pyridine, DCM, rt reagent->C

Caption: Synthetic pathway for N-(1-Benzylpyrrolidin-3-yl)arylbenzamides.

Materials:

  • 1-Benzyl-3-aminopyrrolidine

  • Appropriately substituted benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dissolved in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-(1-benzylpyrrolidin-3-yl)arylbenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a method to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

G start Prepare reagents reagents Membrane homogenates (hD4) [3H]Spiperone (Radioligand) Test Compound Assay Buffer start->reagents incubation Incubate at RT for 60 min reagents->incubation filtration Rapid filtration over glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail washing->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Calculate Ki values from IC50 counting->analysis

Caption: Workflow for dopamine D4 receptor binding assay.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³H]Spiperone (radioligand)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]Spiperone (at a concentration near its Kd), and the test compound at various concentrations.

  • For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials and add scintillation cocktail.

  • Allow the vials to equilibrate for at least 4 hours.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ values.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationships in SAR Analysis

The process of SAR analysis involves a cyclical workflow of designing, synthesizing, and testing new compounds to build a predictive model of how structural changes affect biological activity.

G design Compound Design synthesis Chemical Synthesis design->synthesis Hypothesis testing Biological Testing synthesis->testing New Analogs sar SAR Analysis testing->sar Activity Data sar->design Refined Hypothesis

Caption: The iterative cycle of structure-activity relationship studies.

Conclusion

The this compound scaffold serves as a highly effective template for the design and synthesis of potent and selective ligands for CNS targets, particularly the dopamine D4 receptor. The SAR studies on the N-(1-benzylpyrrolidin-3-yl)arylbenzamide series demonstrate that systematic structural modifications can lead to a fine-tuning of receptor affinity and selectivity. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new analogs based on this privileged scaffold, contributing to the development of novel therapeutic agents for neurological and psychiatric disorders. Further exploration of this scaffold's potential as a modulator of monoamine transporters is a promising avenue for future research.

Unlocking Novel Drug Candidates: Techniques for Utilizing the Pyrrolidine Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application Notes and Protocols

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and stereochemical diversity.[1][2][3] Its inherent properties allow for the development of potent and selective drug candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel drug candidates incorporating the versatile pyrrolidine framework.

Application Notes

The pyrrolidine scaffold's non-planar, puckered conformation enables the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[6][7] This structural feature, combined with the ability to introduce multiple chiral centers, allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space.[7] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing binding affinities to target proteins.[8] Additionally, the pyrrolidine motif can improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability.[8][9]

Numerous FDA-approved drugs contain a pyrrolidine ring, highlighting its therapeutic importance. Examples include antiviral agents like Telaprevir and Ombitasvir, the anticancer drug Axitinib, and various central nervous system agents.[10][11] The diverse biological activities of pyrrolidine derivatives stem from their ability to inhibit a wide range of enzymes and modulate various signaling pathways.

Key Therapeutic Areas and Mechanisms of Action

Pyrrolidine-based compounds have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: Pyrrolidine derivatives have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR/VEGF pathways.[12][13][14][15] They can also induce apoptosis and exhibit cytotoxic effects against a range of cancer cell lines.[16][17][18]

  • Antibacterial and Antifungal Activity: The pyrrolidine scaffold is a common feature in compounds with potent antimicrobial properties.[19][20] These agents can disrupt microbial cell walls or inhibit essential enzymes.

  • Enzyme Inhibition: Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes, including kinases, α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).[18][20][21][22]

  • Antiviral Activity: Several pyrrolidine derivatives have been identified as inhibitors of viral replication.[10]

Data Presentation: Quantitative Analysis of Pyrrolidine Derivatives

The following tables summarize the biological activities of representative pyrrolidine-containing compounds from recent studies.

Compound ClassTarget/AssayCell Line/EnzymeIC50/MIC/EC50Reference
Spiro[pyrrolidine-3,3′-oxindoles]AnticancerMCF-70.42 - 0.78 µM[3]
Spiro[pyrrolidine-3,3′-oxindoles]AnticancerHT290.39 - 0.92 µM[3]
Polysubstituted PyrrolidinesAnticancerHCT1162.9 - 16 µM[18]
Diphenylamine-pyrrolidin-2-one-hydrazonesAnticancerHCT1162.53 µM[16]
Pyrrolidine ChalconesAnticancerMCF-725-30 µg/mL[12]
Pyrrolidine ChalconesAnticancerMDA-MB-46825 µg/mL[12]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativesAnticancerA549Viability reduction to 28.0%[23]
Pyrrolidine sulfonamide derivativesDPP-IV InhibitionDPP-IV Enzyme11.32 ± 1.59 μM[20]
Pyrrolidine derivativesα-amylase Inhibitionα-amylase26.24 µg/mL[21]
Pyrrolidine derivativesα-glucosidase Inhibitionα-glucosidase18.04 µg/mL[21]
Pyrrolidine-thiazole derivativesAntibacterialB. cereus21.70 ± 0.36 µg/mL[20]
Pyrrolidine-thiazole derivativesAntibacterialS. aureus30.53 ± 0.42 µg/mL[20]
Pyrrolidine-2,5-dione-acetamidesAnticonvulsantMES testED50: 80.38 mg/kg[24]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and evaluation of pyrrolidine-based drug candidates are provided below.

Protocol 1: Synthesis of Pyrrolidine Derivatives via Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general method for the enantioselective synthesis of highly substituted pyrrolidines from azomethine ylides and electron-deficient alkenes, catalyzed by a silver-BINAP complex.[21][25][26][27][28]

Materials:

  • Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • Aldehyde

  • Alkene (dipolarophile)

  • Silver acetate (AgOAc) or other silver salts[21]

  • Chiral ligand (e.g., (R)-BINAP)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve silver acetate (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

  • Azomethine Ylide Generation: To the catalyst mixture, add the amino acid ester hydrochloride (1.0 equiv) and the aldehyde (1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Cycloaddition Reaction: Slowly add the base (1.1 equiv) to the mixture to generate the azomethine ylide in situ.

  • Addition of Dipolarophile: Add the alkene (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.

Protocol 2: Synthesis of Pyrrolidines via Intramolecular Cyclization of Amino Alcohols

This protocol outlines the synthesis of pyrrolidines through the cyclodehydration of amino alcohols.[10][11][22][29][30]

Materials:

  • Amino alcohol

  • Activating agent (e.g., thionyl chloride, N,N-dimethylacetamide dimethyl acetal)[10][29]

  • Base (e.g., sodium hydroxide, triethylamine)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane, dichloromethane)

Procedure:

  • Activation of the Hydroxyl Group: In a flask under an inert atmosphere, dissolve the amino alcohol (1.0 equiv) in the anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add the activating agent (1.1 equiv) to the solution. Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.

  • Cyclization: Once the activation is complete, add the base (2.0 equiv) to the reaction mixture. Heat the reaction to reflux and stir until the cyclization is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a novel compound against a specific protein kinase.[4][8][16][18][31]

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP for radioactive assays

  • Test compound (pyrrolidine derivative)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP (and a tracer amount of [γ-³²P]ATP for radioactive assays).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Radioactive Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol details the broth microdilution method to determine the MIC of a compound against a bacterial strain.[1][2][6][32][33]

Materials:

  • Test compound (pyrrolidine derivative)

  • Bacterial strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The optical density at 600 nm (OD₆₀₀) can also be measured using a plate reader to quantify bacterial growth.

Protocol 5: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (pyrrolidine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the development of pyrrolidine-based drug candidates.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Design & Synthesis of Pyrrolidine Derivatives S2 Purification & Structural Characterization (NMR, MS) S1->S2 B1 In vitro Assays (Enzyme Inhibition, Cytotoxicity) S2->B1 B2 Antimicrobial Assays (MIC) S2->B2 O1 Structure-Activity Relationship (SAR) Studies B1->O1 B2->O1 O2 ADME/Tox Profiling O1->O2 O2->S1 Iterative Design

General workflow for pyrrolidine-based drug discovery.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrrolidine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR_VEGF_pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation PKC PKC PLCg->PKC PKC->Raf Inhibitor Pyrrolidine-based Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Dual inhibition of EGFR and VEGFR signaling pathways.

References

Protocol for using 1-Benzyl-3-(ethylamino)pyrrolidine as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Benzyl-3-(ethylamino)pyrrolidine as a Reference Standard

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its pyrrolidine core is a prevalent scaffold in medicinal chemistry.[1] As a reference standard, it is crucial for the accurate identification and quantification of related substances in analytical chemistry, ensuring the quality and purity of active pharmaceutical ingredients (APIs) and formulated products.[1][2] This document provides detailed protocols for the use of this compound as a reference standard, including its characterization and quantification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
CAS Number 116031-29-9 (racemate)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][2]
Purity (by GC) ≥96%[1]
Density Approximately 0.98 g/mL[2]

Section 1: Handling and Storage of the Reference Standard

Proper handling and storage are critical to maintain the integrity and stability of the this compound reference standard.

1.1. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

1.2. Storage Conditions:

  • Store the reference standard in its original, tightly sealed container.

  • Keep in a cool, dark, and dry place. Recommended storage is at room temperature or refrigerated (2-8 °C) for long-term stability.

  • Protect from light and moisture to prevent degradation.

1.3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

    • Mix thoroughly by inversion to ensure homogeneity.

  • Working Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

    • Ensure all dilutions are made using calibrated volumetric glassware for accuracy.

Section 2: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This reversed-phase HPLC (RP-HPLC) method is suitable for the purity assessment and quantification of this compound. As a basic compound, the use of a slightly acidic mobile phase with an amine modifier can improve peak shape.

2.1.1. Experimental Protocol: HPLC

ParameterCondition
HPLC System A standard analytical HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Diethylamine in Water, pH adjusted to 3.5 with Formic AcidB: Acetonitrile
Gradient 0-15 min: 20% to 80% B15-20 min: 80% B20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase (initial conditions)

2.1.2. Data Presentation: HPLC Calibration

A typical calibration curve for this compound using the described HPLC method would yield the following data:

Concentration (µg/mL)Peak Area (arbitrary units)
10125,000
25315,000
50630,000
1001,250,000
2002,510,000

A linear regression of this data should yield a correlation coefficient (R²) > 0.999.

2.1.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Solvent start->dissolve dilute Prepare Calibration Standards dissolve->dilute filter_sample Filter Sample (0.45 µm) dilute->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

2.2.1. Experimental Protocol: GC-MS

ParameterCondition
GC-MS System Standard GC with a Mass Selective Detector
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

2.2.2. Data Presentation: Expected Mass Spectrum Fragmentation

The electron ionization mass spectrum of this compound is expected to show characteristic fragments.

m/zProposed FragmentRelative Intensity
204[M]⁺ (Molecular Ion)Low
175[M - C₂H₅]⁺Moderate
132[M - C₂H₅N-CH₂]⁺Moderate
91[C₇H₇]⁺ (Tropylium ion)High (Base Peak)
70[C₄H₈N]⁺ (Pyrrolidine fragment)Moderate

2.2.3. GC-MS Analysis Workflow Diagram

GCMS_Workflow prep Prepare Sample Solution (e.g., in Methanol) inject Inject into GC prep->inject separation Separation on Capillary Column inject->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum identification Identify Compound by Fragmentation Pattern spectrum->identification NMR_Logic cluster_structure Proposed Structure cluster_data Spectroscopic Data cluster_confirmation Confirmation mol_structure H_NMR ¹H NMR Spectrum mol_structure->H_NMR predicts C_NMR ¹³C NMR Spectrum mol_structure->C_NMR predicts MS Mass Spectrum mol_structure->MS predicts confirm Structure Confirmed H_NMR->confirm correlates with C_NMR->confirm correlates with MS->confirm correlates with

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of robust and widely utilized methodologies for the asymmetric synthesis of chiral pyrrolidine building blocks. The pyrrolidine scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making enantioselective and diastereoselective synthetic strategies paramount for drug discovery and development.[3][4]

This document outlines three key asymmetric strategies for constructing chiral pyrrolidines:

  • Organocatalytic Asymmetric Aldol Reaction: Utilizing the readily available and inexpensive amino acid L-proline as a catalyst to effect a highly enantioselective carbon-carbon bond formation.

  • Copper-Catalyzed Asymmetric [3+2] Cycloaddition: A powerful method for the construction of the pyrrolidine ring via the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, offering control over multiple stereocenters.

  • Organocatalytic Asymmetric Michael Addition: An efficient approach to synthesize functionalized pyrrolidines through the conjugate addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine-based secondary amine.

For each methodology, a detailed experimental protocol is provided, along with tables summarizing key performance data such as yields, diastereomeric ratios, and enantiomeric excesses for a range of substrates. Additionally, workflows and reaction mechanisms are illustrated using diagrams to provide a clear understanding of the processes.

Organocatalytic Asymmetric Aldol Reaction using L-Proline

The L-proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a straightforward method for the enantioselective synthesis of β-hydroxy ketones, which are valuable precursors to chiral pyrrolidines.[5][6] The reaction typically involves the condensation of an aldehyde with a ketone, such as acetone or cyclohexanone.[7]

Data Presentation
EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeAcetone20DMSO246876[5]
2BenzaldehydeAcetone20DMSO489778[5]
34-ChlorobenzaldehydeCyclohexanone10MeOH/H₂O7295>99[6]
42-NaphthaldehydeCyclohexanone10MeOH/H₂O728598[6]
Experimental Protocol: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction[5][6]

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (5.0 - 20.0 equiv)

  • (S)-Proline (10-20 mol%)

  • Solvent (e.g., DMSO, or a 2:1 v/v mixture of Methanol/Water)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.1-0.2 equiv) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0-20.0 equiv).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Aldehyde, Ketone, and L-Proline in Solvent stir Stir at Room Temperature (24-72h) reagents->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Chiral HPLC Analysis chromatography->analysis

Caption: General workflow for the L-proline-catalyzed asymmetric aldol reaction.

Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient method for the synthesis of polysubstituted pyrrolidines.[8][9] This reaction allows for the simultaneous formation of multiple stereocenters with high levels of control. Copper(I) complexes with chiral ligands are commonly employed as catalysts.[8][10]

Data Presentation
EntryImine Precursor (from)AlkeneCatalyst SystemLigandYield (%)dr (exo:endo)ee (%)Reference
1Glycine methyl ester, BenzaldehydePhenyl vinyl sulfoneCu(CH₃CN)₄ClO₄Taniaphos85>98:285[8]
2Alanine methyl ester, BenzaldehydePhenyl vinyl sulfoneCu(CH₃CN)₄ClO₄Taniaphos75>98:282[8]
3Glycine methyl ester, 2-ThiophenecarboxaldehydePhenyl vinyl sulfoneCu(CH₃CN)₄ClO₄Taniaphos78>98:280[8]
4Leucine t-butyl ester, 2-ThiazolecarboxaldehydeMethyl acrylateAgOAcHydroquinine87 (of desired diastereomer)>95:587[11]
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition[8]

Materials:

  • Imine of an α-amino acid ester (1.0 equiv)

  • Alkene (e.g., aryl vinyl sulfone) (1.0 equiv)

  • Copper(I) salt (e.g., Cu(CH₃CN)₄ClO₄) (5-10 mol%)

  • Chiral ligand (e.g., Taniaphos) (5-10 mol%)

  • Base (e.g., Triethylamine, Et₃N) (18 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (0.05-0.10 equiv) and the chiral ligand (0.05-0.10 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the imine (1.0 equiv) and the alkene (1.0 equiv) to the reaction mixture.

  • Cool the mixture to 0 °C and add the base (0.18 equiv).

  • Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pyrrolidine cycloadduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.

Reaction Mechanism

G Imine Imine Ylide_Complex Chiral Azomethine Ylide-Cu Complex Imine->Ylide_Complex Base Base Base->Ylide_Complex Cu_Ligand Cu(I)-Chiral Ligand Cu_Ligand->Ylide_Complex Cycloaddition [3+2] Cycloaddition Ylide_Complex->Cycloaddition Alkene Alkene Alkene->Cycloaddition Pyrrolidine_Complex Pyrrolidine-Cu Complex Cycloaddition->Pyrrolidine_Complex Pyrrolidine_Complex->Cu_Ligand Catalyst Regeneration Pyrrolidine Chiral Pyrrolidine Pyrrolidine_Complex->Pyrrolidine G cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Reductive Cyclization start Ketone + Nitroalkene michael Organocatalytic Michael Addition start->michael product1 γ-Nitro Ketone michael->product1 reduction Reduction of Nitro Group (e.g., H₂, Pd/C) product1->reduction cyclization Intramolecular Reductive Amination reduction->cyclization product2 Chiral Pyrrolidine cyclization->product2

References

Application Notes and Protocols for Utilizing 1-Benzyl-3-(ethylamino)pyrrolidine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. While 1-Benzyl-3-(ethylamino)pyrrolidine is commercially available as a building block for chemical synthesis,[3][4][] its direct application as an anticancer agent is not extensively documented in publicly available literature. However, the presence of both the pyrrolidine and benzyl moieties suggests its potential as a valuable starting material for the development of novel anticancer therapeutics. The benzyl group is a known pharmacophore in many anticancer compounds,[6] and various pyrrolidine derivatives have demonstrated significant antiproliferative activities through diverse mechanisms of action, including the inhibition of crucial cellular targets like EGFR, CDK2, and VEGFR-2.[7][8][9][10]

These application notes provide a comprehensive guide for utilizing this compound as a scaffold to design and synthesize novel anticancer drug candidates. The protocols outlined below are based on established methodologies for the evaluation of anticancer compounds.

Designing Derivatives of this compound

The secondary amine in this compound provides a reactive site for further functionalization. Amide bond formation with various carboxylic acids is a common and effective strategy to generate a library of diverse derivatives. This approach allows for the introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against cancer cells.

A proposed general synthetic scheme is illustrated below:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Reactant_A This compound Coupling Amide Coupling (e.g., EDC, HOBt) Reactant_A->Coupling Reactant_B R-COOH (Various Carboxylic Acids) Reactant_B->Coupling Product_P 1-Benzyl-3-(N-ethyl-N-acylamino)pyrrolidine Derivatives Coupling->Product_P

Caption: General Synthetic Scheme for Derivatization.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-(N-ethyl-N-acylamino)pyrrolidine Derivatives

This protocol describes a general procedure for the amide coupling of this compound with a selected carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DCM (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DCM (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrrolidine derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Doxorubicin (positive control)

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the test compounds and doxorubicin in DMSO.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the in vitro anticancer activity screening should be summarized in a table for clear comparison.

CompoundTarget Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
Derivative 1 MCF-78.5 ± 0.75.9
A54912.3 ± 1.14.1
Derivative 2 MCF-72.1 ± 0.311.9
A5494.5 ± 0.55.6
Doxorubicin MCF-70.9 ± 0.12.2
A5491.3 ± 0.21.5
Hypothetical Data

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Potential Mechanism of Action and Signaling Pathway

Many anticancer agents derived from heterocyclic scaffolds target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolidine Derivative (Potential Inhibitor) Inhibitor->RTK

Caption: Potential RTK Signaling Pathway Inhibition.

Experimental Workflow Visualization

The overall workflow for the development and evaluation of novel anticancer agents from this compound can be summarized in the following diagram.

G Start Start: This compound Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt->Synthesis End Preclinical Development Lead_Opt->End Mechanism->Lead_Opt

Caption: Drug Discovery and Development Workflow.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. By leveraging its versatile scaffold, researchers can synthesize and evaluate a wide range of derivatives to identify potent and selective compounds. The protocols and workflows provided here offer a foundational guide for initiating such drug discovery programs. Further investigations into the mechanism of action of promising lead compounds will be crucial for their advancement into preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-3-(ethylamino)pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Route A: Reductive Amination. This is a common and efficient method that involves the reaction of 1-benzyl-3-pyrrolidinone with ethylamine in the presence of a reducing agent.

  • Route B: N-Alkylation. This route involves the direct alkylation of 3-(ethylamino)pyrrolidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Q2: My reductive amination of 1-benzyl-3-pyrrolidinone with ethylamine is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this reductive amination can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Imine Formation: The initial formation of the imine intermediate between 1-benzyl-3-pyrrolidinone and ethylamine is a critical equilibrium step. To drive the reaction forward, it is often beneficial to remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (1-benzyl-3-pyrrolidinone) to the corresponding alcohol, a common side product. It is highly recommended to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1]

  • Incorrect pH: The pH of the reaction medium can significantly impact imine formation. A mildly acidic environment (pH 4-6) is generally optimal. This can be achieved by adding a catalytic amount of acetic acid.

  • Premature Addition of Reducing Agent: If using a more reactive reducing agent like NaBH₄, ensure the imine has had sufficient time to form before adding the hydride.[1]

Q3: I am observing the formation of a significant amount of dibenzylamine as a side product. How can I prevent this?

A3: The formation of dibenzylamine suggests a side reaction involving the benzyl group. This can occur under certain reductive conditions. To minimize this, ensure you are using a selective reducing agent like NaBH(OAc)₃ and avoid harsh reaction conditions, such as high temperatures or prolonged reaction times with strong reducing agents.

Q4: During the N-alkylation of 3-(ethylamino)pyrrolidine with benzyl bromide, I am getting a mixture of mono- and di-benzylated products. How can I improve the selectivity for the desired mono-benzylated product?

A4: Over-alkylation is a common issue when the product amine is more nucleophilic than the starting amine. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the 3-(ethylamino)pyrrolidine relative to benzyl bromide.

  • Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the starting amine.

  • Protecting Groups: In some cases, transiently protecting the secondary amine of 3-(ethylamino)pyrrolidine might be necessary, followed by deprotection after the benzylation of the pyrrolidine nitrogen.

Q5: What is the most effective method for purifying the final product, this compound?

A5: Purification of this compound is typically achieved through flash column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Benzyl-3-pyrrolidinone with Ethylamine

Reducing AgentSolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)
Sodium Borohydride (NaBH₄)MethanolNone251245
Sodium Cyanoborohydride (NaBH₃CN)MethanolAcetic Acid25875
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE Acetic Acid 25 6 92
Catalytic Hydrogenation (H₂, Pd/C)EthanolNone252485

DCE: 1,2-Dichloroethane

Table 2: Effect of Base and Solvent on the N-Alkylation of 3-(ethylamino)pyrrolidine with Benzyl Bromide

BaseSolventTemperature (°C)Reaction Time (h)Mono-alkylation:Di-alkylation Ratio
Potassium CarbonateAcetonitrile801270:30
TriethylamineDCM252485:15
DIPEA DMF 25 18 95:5

DCM: Dichloromethane, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide

Experimental Protocols

Protocol 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone with Ethylamine using Sodium Triacetoxyborohydride
  • To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]

Protocol 2: N-Alkylation of 3-(ethylamino)pyrrolidine with Benzyl Bromide
  • Dissolve 3-(ethylamino)pyrrolidine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Alkylation start_A 1-Benzyl-3-pyrrolidinone + Ethylamine imine_formation Imine Formation (cat. Acetic Acid) start_A->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction workup_A Aqueous Workup reduction->workup_A purification_A Purification (Column Chromatography) workup_A->purification_A product_A This compound purification_A->product_A start_B 3-(Ethylamino)pyrrolidine + Benzyl Bromide alkylation N-Alkylation (DIPEA, DMF) start_B->alkylation workup_B Aqueous Workup alkylation->workup_B purification_B Purification (Column Chromatography) workup_B->purification_B product_B This compound purification_B->product_B

Caption: Synthetic routes to this compound.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_sm Starting material (ketone) still present? start->check_sm check_alcohol Alcohol byproduct observed? check_sm->check_alcohol No solution_imine Incomplete Imine Formation - Add molecular sieves - Add catalytic acetic acid (pH 4-6) - Increase reaction time before adding reductant check_sm->solution_imine Yes check_overalkylation Over-alkylation observed? check_alcohol->check_overalkylation No solution_reductant Incorrect Reducing Agent - Use milder reductant (e.g., NaBH(OAc)3) - Add reductant at lower temperature check_alcohol->solution_reductant Yes solution_stoichiometry Incorrect Stoichiometry - Use slight excess of amine - Pre-form imine then reduce check_overalkylation->solution_stoichiometry Yes

Caption: Troubleshooting low yield in reductive amination.

References

Common side reactions and byproducts in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrrolidine synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr pyrrolidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Paal-Knorr synthesis can stem from several factors, including suboptimal reaction conditions, the reactivity of your starting materials, and the choice of catalyst.

  • Suboptimal Reaction Conditions: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures or strong acids can cause degradation of either the starting materials or the final pyrrolidine product.[1]

  • Starting Material Reactivity: Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly. Steric hindrance in either the 1,4-dicarbonyl compound or the amine can also impede the reaction.[1][2]

  • Inappropriate Catalyst: The concentration and type of acid catalyst are crucial. While often necessary, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]

To improve your yield, consider the following troubleshooting steps:

  • Optimize Reaction Temperature and Time: Gradually increase the temperature or prolong the reaction time while monitoring the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Select a Milder Catalyst: If degradation is suspected, switch to a milder acid catalyst.

  • Modify Starting Materials: If feasible, choose amines and dicarbonyls with less steric bulk or more favorable electronic properties.

Q2: I am observing a significant byproduct in my Paal-Knorr synthesis. What is it likely to be and how can its formation be minimized?

A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[1]

To minimize furan formation:

  • Control Acidity: Maintain a pH above 3 to disfavor the acid-catalyzed self-cyclization of the dicarbonyl compound.[1][2]

  • Use Excess Amine: Increasing the concentration of the amine can favor the desired reaction pathway.

Q3: My [3+2] cycloaddition reaction to form a pyrrolidine is showing poor diastereoselectivity. How can I improve this?

A3: Diastereoselectivity in [3+2] cycloadditions is primarily influenced by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the azomethine ylide and the dipolarophile dictates which approach is favored.[3]

Here are some strategies to enhance diastereoselectivity:

  • Catalyst System: The choice of the chiral ligand and metal precursor is critical. For instance, a silver acetate (AgOAc) and (S)-QUINAP catalyst system has been shown to be effective in inducing high enantioselectivity and diastereoselectivity.[3]

  • Steric Factors: Increasing the steric bulk of the substituents on either reactant can enhance facial selectivity. For example, a bulkier substituent on the amide nitrogen has been demonstrated to improve diastereocontrol.[3]

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[3]

Q4: What are the primary side reactions to be aware of in biocatalytic reductive amination for pyrrolidine synthesis?

A4: In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major non-enzymatic side reactions have been identified:

  • Hydrolysis of the chloroketone starting material.

  • Formation of a cyclopropane byproduct. [3]

To mitigate these side reactions:

  • Control pH: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining an optimal pH for the enzyme while minimizing hydrolysis is key.

  • Substrate Modification: Altering the substrate structure, if possible, can sometimes reduce the propensity for cyclopropane formation.

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Pyrrolidine Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.

Troubleshooting_Low_Yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation Products Observed? incomplete_reaction->degradation No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time incomplete_reaction->optimize_conditions Yes milder_catalyst Use Milder Acid Catalyst degradation->milder_catalyst Yes check_reactivity Check Starting Material Reactivity: - Steric Hindrance - Electronic Effects degradation->check_reactivity No end_good Yield Improved optimize_conditions->end_good milder_catalyst->end_good end_bad Yield Still Low check_reactivity->end_bad

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Guide 2: Formation of Enamine Byproducts

Enamine formation is a common side reaction when using secondary amines in reactions with carbonyl compounds.

Enamine_Formation ketone Ketone/Aldehyde hemiaminal Hemiaminal Intermediate ketone->hemiaminal secondary_amine Secondary Amine secondary_amine->hemiaminal acid_catalyst Acid Catalyst acid_catalyst->hemiaminal iminium Iminium Ion hemiaminal->iminium + H+ enamine Enamine Byproduct iminium->enamine - H+ (from α-carbon) pyrrolidine Desired Pyrrolidine Product iminium->pyrrolidine Intramolecular Cyclization

Caption: Pathway for enamine byproduct formation.

Quantitative Data Summary

Synthesis MethodCommon Side ProductTypical Yield Range (%)Conditions to Minimize ByproductReference
Paal-Knorr Synthesis Furan40-80pH > 3, excess amine[1][2]
[3+2] Cycloaddition Diastereomers60-95Low temperature, bulky substituents[3]
Biocatalytic Reductive Amination Hydrolyzed Ketone, Cyclopropane50-90pH control[3]
Aza-Michael Addition Polymerization70-95Controlled addition of reagents[4][5]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrolidine Synthesis

This protocol outlines a general method for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone in ethanol.

  • Add the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Crude Pyrrolidine by Distillation

This protocol is for the purification of crude pyrrolidine containing water and other impurities.

Materials:

  • Crude pyrrolidine

  • Distillation apparatus

Procedure:

  • Set up a fractional distillation apparatus.

  • Charge the distillation flask with the crude pyrrolidine.

  • Heat the flask to the boiling point of pyrrolidine (87 °C).

  • Collect the fraction that distills at the boiling point of pyrrolidine. It is recommended to perform the distillation under reduced pressure to lower the boiling point and prevent degradation.[6][7][8]

  • The purified pyrrolidine should have a water content of less than 0.3%.[8]

Signaling Pathways and Logical Relationships

Paal-Knorr Synthesis: Main Reaction vs. Furan Byproduct Formation

The following diagram illustrates the competing reaction pathways in the Paal-Knorr synthesis.

Paal_Knorr_Pathways start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Formation start->hemiaminal cyclization_furan Intramolecular Cyclization (Enol Attack) start->cyclization_furan pH < 3 acid_cat Acid Catalyst acid_cat->hemiaminal cyclization_amine Intramolecular Cyclization (Amine Attack) hemiaminal->cyclization_amine dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole cyclization_amine->dihydroxytetrahydropyrrole pyrrolidine Pyrrolidine Product dihydroxytetrahydropyrrole->pyrrolidine - 2 H2O furan Furan Byproduct cyclization_furan->furan - H2O

Caption: Competing pathways in Paal-Knorr synthesis.

References

Technical Support Center: Purification of Crude 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Benzyl-3-(ethylamino)pyrrolidine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation or Co-elution during Column Chromatography

Your column chromatography is resulting in poor separation of the desired product from impurities, or the product is co-eluting with other compounds.

Parameter Troubleshooting & Optimization
Solvent System The polarity of the solvent system may not be optimal. If using normal phase chromatography (e.g., silica gel), try decreasing the polarity of the eluent to increase the retention time of your polar product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective. For reversed-phase chromatography, increasing the polarity of the eluent will increase retention.
Stationary Phase Standard silica gel may not be the ideal stationary phase due to the basic nature of the amine, which can lead to tailing. Consider using alumina (basic or neutral) or a polymer-based stationary phase. Alternatively, you can pre-treat the silica gel with a small amount of a volatile amine (e.g., triethylamine) in your eluent to reduce tailing.
Sample Loading Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude product loaded is appropriate for the size of your column. A general rule is to load no more than 1-5% of the stationary phase weight.
Flow Rate A high flow rate can decrease the resolution of the separation. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.

Issue 2: Product Loss During Aqueous Workup/Extraction

You are experiencing a significant loss of your product during the extraction phase of your workup.

Problem Potential Cause & Solution
Incomplete Extraction The benzyl group increases the lipophilicity of the molecule. During an acid-base extraction, the protonated amine salt may have some solubility in the organic layer, leading to incomplete extraction into the aqueous acidic phase. To mitigate this, perform multiple extractions with the aqueous acid to ensure complete protonation and transfer.
Emulsion Formation The amine in your compound can act as a surfactant, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers. To break the emulsion, you can add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Incorrect pH Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine for extraction into the aqueous phase, and sufficiently basic (pH > 12) to deprotonate the amine for extraction back into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can originate from the starting materials or side reactions. These may include:

  • Unreacted starting materials: Such as 1-benzyl-3-pyrrolidinone and ethylamine, or precursors used in their synthesis.

  • Byproducts of the synthesis: For example, products of over-alkylation or side reactions related to the specific synthetic route used.

  • Degradation products: Amines can be susceptible to oxidation, so air-sensitive handling may be necessary.

Q2: Can I use distillation for the purification of this compound?

A2: Distillation can be a viable method if your compound is thermally stable and has a significantly different boiling point from the impurities. However, this compound is likely to have a high boiling point, which would necessitate vacuum distillation to prevent thermal degradation. It is advisable to first determine the thermal stability of your compound, for instance, through thermogravimetric analysis (TGA), before attempting distillation.

Q3: My purified product is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?

A3: A yellow color often indicates the presence of oxidized impurities. Amines, in particular, are prone to air oxidation over time, which can result in colored byproducts. To obtain a colorless product, you might need to repeat the purification, for instance, by column chromatography, and subsequently handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation. Storing the purified compound under an inert atmosphere and in a cool, dark place is also recommended.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution three times with 1M hydrochloric acid. Combine the aqueous extracts.

  • Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 12 by the slow addition of a strong base (e.g., 6M NaOH) while cooling in an ice bath.

  • Extract the basified aqueous solution three times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol describes a general procedure for purifying this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Equilibrate the packed column by running the starting eluent through it. A common starting eluent for a compound of this nature might be a mixture of hexane and ethyl acetate with a small percentage of triethylamine (e.g., 95:5:0.1 v/v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation extraction->distillation Alternative Purification pure Pure Product chromatography->pure distillation->pure

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Purification Issue? chrom Chromatography Problem? start->chrom Yes extract Extraction Problem? start->extract No sol_sys Adjust Solvent System chrom->sol_sys Yes stat_phase Change Stationary Phase chrom->stat_phase Yes color Product Color Issue? extract->color No ph_check Check & Adjust pH extract->ph_check Yes emulsion Break Emulsion with Brine extract->emulsion Yes repurify Re-purify & Handle under Inert Atmosphere color->repurify Yes

Caption: A troubleshooting decision tree for common purification issues.

Stability and storage conditions for 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Benzyl-3-(ethylamino)pyrrolidine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air. While some suppliers suggest storage at room temperature, for long-term storage, keeping it in a refrigerator is advisable to minimize potential degradation.[1][2] The container should always be tightly sealed to prevent moisture and air from entering.

Q2: What is the expected appearance of this compound?

This compound is a clear liquid that can range in color from colorless to light yellow or light orange.[1][2]

Q3: What is the shelf life of this compound?

The manufacturer's certificate of analysis or product documentation should be consulted for the specific shelf life of a particular batch. However, when stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), the compound is expected to be stable for an extended period.

Q4: Is this compound sensitive to light or air?

Q5: What are the potential degradation products of this compound?

While specific studies on the degradation of this compound are not publicly available, related N-benzylated amines can undergo degradation through processes like oxidation.[3][4] This could potentially lead to the cleavage of the benzyl group, resulting in benzaldehyde and 3-(ethylamino)pyrrolidine as possible impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (darkening) Oxidation due to improper storage (exposure to air).Discontinue use if purity is critical. For future prevention, ensure the compound is stored under an inert atmosphere and the container is tightly sealed.
Unexpected experimental results Compound degradation leading to lower purity.Verify the purity of the compound using an appropriate analytical method (e.g., GC-MS, HPLC). If degradation is confirmed, obtain a fresh batch of the compound.
Precipitate formation Contamination or reaction with impurities.Ensure all glassware and solvents are dry and free of contaminants. Filter the solution if necessary, but be aware that the active compound concentration may be affected.

Data Summary

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Source
Temperature Cool and dark place (<15°C recommended for long-term)
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed, light-resistant (amber) vial
Handling Avoid contact with skin and eyes. Use in a well-ventilated area.[5]

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for assessing the purity of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) at a steady rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a broad mass range (e.g., m/z 40-400) to detect the parent ion and potential fragments.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage relative to all other peaks in the chromatogram.

Visualizations

StorageWorkflow Workflow for Handling and Storage cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dark place under inert gas (Ar/N2) use Use in Experiment storage_conditions->use receive Receive Compound inspect Inspect for color change and seal integrity receive->inspect inspect->storage_conditions If OK troubleshoot Go to Troubleshooting Guide inspect->troubleshoot If issue found reseal Reseal tightly under inert atmosphere use->reseal reseal->storage_conditions

Caption: Recommended workflow for handling and storing this compound.

TroubleshootingTree Troubleshooting Decision Tree start Unexpected Experimental Results or Visual Change check_purity Check Purity (e.g., GC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok investigate_other Investigate other experimental parameters (solvents, reagents, etc.) purity_ok->investigate_other Yes degraded Compound likely degraded purity_ok->degraded No review_storage Review storage and handling procedures degraded->review_storage discard Discard and use a fresh batch degraded->discard

Caption: Decision tree for troubleshooting issues with this compound.

References

Optimizing N-Benzylation of 3-(Ethylamino)pyrrolidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the N-benzylation of 3-(ethylamino)pyrrolidine. This guide addresses common challenges, provides detailed experimental protocols, and offers strategies to improve yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-benzylation of 3-(ethylamino)pyrrolidine?

A1: The two most common methods for the N-benzylation of 3-(ethylamino)pyrrolidine are:

  • Reductive Amination: This involves the reaction of 3-(ethylamino)pyrrolidine with benzaldehyde in the presence of a reducing agent. This method is often preferred due to its milder conditions and the avoidance of halide reagents.[1][2]

  • Direct Alkylation: This method uses a benzyl halide, such as benzyl bromide, to directly alkylate one of the nitrogen atoms on the pyrrolidine ring, typically in the presence of a base.[3]

Q2: Which nitrogen on 3-(ethylamino)pyrrolidine is more likely to be benzylated?

A2: 3-(Ethylamino)pyrrolidine has two secondary amine groups: one on the pyrrolidine ring (N1) and one on the ethylamino side chain (N3). The N1 position is generally more sterically hindered than the N3 position. Therefore, under kinetically controlled conditions, the N3 nitrogen is often preferentially benzylated. However, the selectivity can be influenced by reaction conditions such as the choice of solvent, base, and temperature.

Q3: What are the common side reactions in the N-benzylation of 3-(ethylamino)pyrrolidine?

A3: The most common side reaction is over-alkylation, leading to the formation of the di-benzylated product, N,N'-dibenzyl-3-(ethylamino)pyrrolidine.[4] Another potential side product is the formation of a quaternary ammonium salt if a tertiary amine is benzylated. In reductive amination, the reduction of benzaldehyde to benzyl alcohol can also occur as a competing reaction.

Q4: How can I favor the formation of the mono-benzylated product?

A4: To favor mono-benzylation, you can:

  • Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the benzylating agent (benzaldehyde or benzyl bromide) relative to 3-(ethylamino)pyrrolidine.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize di-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the more reactive amine and reduce the rate of the second benzylation.

  • Choice of Base: In direct alkylation, a milder base may favor mono-alkylation.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the mono-benzylated product(s), and the di-benzylated byproduct. Visualizing the spots under a UV lamp will show the consumption of the starting material and the formation of products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Ineffective reducing agent (for reductive amination). 4. Inappropriate base (for direct alkylation).1. Check the quality and purity of starting materials. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC. 3. Use a fresh batch of reducing agent. Consider a different reducing agent (e.g., sodium triacetoxyborohydride is often effective).[5][6] 4. Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions. Potassium carbonate is a common choice.[3]
Formation of multiple products (low selectivity) 1. Over-alkylation leading to di-benzylated product. 2. Benzylation at both N1 and N3 positions.1. Use a 1:1 or slightly less than 1:1 molar ratio of benzylating agent to the amine. Add the benzylating agent slowly. 2. Optimize reaction conditions (temperature, solvent, base) to favor selectivity. Consider using a protecting group strategy if high selectivity is required.
Product is difficult to purify 1. Similar polarity of mono- and di-benzylated products. 2. Presence of unreacted starting materials or byproducts.1. Utilize flash column chromatography with a carefully optimized gradient elution system.[7][8] 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. A mild acid wash can sometimes help remove unreacted amine.
Reductive amination stalls 1. Incomplete imine formation. 2. Deactivation of the reducing agent.1. Add a catalytic amount of acetic acid to promote imine formation.[5] 2. Ensure anhydrous conditions if using a water-sensitive reducing agent.

Experimental Protocols

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(Ethylamino)pyrrolidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(ethylamino)pyrrolidine (1.0 eq) in DCE or DCM, add benzaldehyde (1.0-1.1 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Direct Alkylation with Benzyl Bromide

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(Ethylamino)pyrrolidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol or Acetonitrile

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(ethylamino)pyrrolidine (1.0 eq) in methanol or acetonitrile.

  • Add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.0-1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, add water to the reaction mixture and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of N-Benzylation Methods (Representative Data)

MethodBenzylating AgentReducing Agent/BaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)
Reductive AminationBenzaldehydeNaBH(OAc)₃DCERT1275-85>10:1
Direct AlkylationBenzyl BromideK₂CO₃CH₃CN40660-70~5:1

Note: These are representative values and actual results may vary depending on specific reaction conditions and scale.

Table 2: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1-Benzyl-3-(ethylamino)pyrrolidine C₁₃H₂₀N₂204.31Colorless to pale yellow oil7.20-7.35 (m, 5H), 3.60 (s, 2H), 2.50-2.80 (m, 4H), 1.50-2.20 (m, 5H), 1.10 (t, 3H)138.5, 129.0, 128.2, 127.0, 60.5, 58.0, 53.5, 49.0, 44.0, 31.0, 15.5
N,N'-Dibenzyl-3-(ethylamino)pyrrolidine [4]C₂₀H₂₆N₂294.44Colorless to pale yellow oil7.15-7.40 (m, 10H), 3.55 (s, 2H), 3.50 (s, 2H), 2.40-2.90 (m, 6H), 1.60-2.10 (m, 3H), 1.05 (t, 3H)139.0, 138.8, 128.9, 128.7, 128.3, 128.1, 126.9, 126.8, 60.8, 58.5, 54.0, 53.0, 51.0, 48.0, 30.5, 14.5

Note: NMR data are predicted and may vary slightly from experimental values.

Visualizations

Reaction_Pathway cluster_RA Reductive Amination cluster_DA Direct Alkylation Amine 3-(Ethylamino)pyrrolidine Imine Imine Intermediate Amine->Imine + Benzaldehyde - H₂O Aldehyde Benzaldehyde Aldehyde->Imine Product_RA This compound Imine->Product_RA + [H] (e.g., NaBH(OAc)₃) Amine_DA 3-(Ethylamino)pyrrolidine Product_DA This compound Amine_DA->Product_DA + Benzyl Bromide - HBr Halide Benzyl Bromide Halide->Product_DA

Figure 1: Reaction pathways for N-benzylation.

Troubleshooting_Workflow start Start N-Benzylation check_tlc Monitor by TLC start->check_tlc low_yield Low Yield? check_tlc->low_yield Reaction Complete multiple_spots Multiple Spots? low_yield->multiple_spots No check_reagents Check Reagent Quality low_yield->check_reagents Yes adjust_stoichiometry Adjust Stoichiometry (1:1) multiple_spots->adjust_stoichiometry Yes workup Workup and Purify multiple_spots->workup No (Clean Reaction) optimize_temp_time Increase Temp/Time optimize_temp_time->start check_reagents->optimize_temp_time slow_addition Slow Addition of Benzylating Agent adjust_stoichiometry->slow_addition slow_addition->start

Figure 2: Troubleshooting workflow for N-benzylation.

References

Navigating the Scale-Up of Pyrrolidine Derivative Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrrolidine derivative synthesis. The information is designed to offer practical solutions and detailed methodologies to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of pyrrolidine derivative production, offering potential causes and actionable solutions.

Issue 1: Decreased Yield Upon Scale-Up

Potential CauseProposed Solution
Inefficient Heat Transfer: Localized "hot spots" or "cold spots" in larger reactors can lead to side reactions or incomplete conversion.[1]- Ensure the reactor is equipped with an efficient cooling/heating jacket. - Optimize the stirring rate to ensure homogenous temperature distribution. - Consider using a reactor with a higher surface-area-to-volume ratio or a continuous flow reactor for highly exothermic reactions.
Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side product formation.[1]- Select a stirrer (e.g., anchor, turbine, propeller) appropriate for the viscosity and volume of the reaction mixture. - Increase the stirring speed, ensuring it doesn't cause splashing or unwanted aeration. - For multi-phase reactions, ensure the stirrer design promotes efficient phase transfer.
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile on a larger scale.[1]- Implement a controlled addition strategy using a syringe pump or a calibrated dropping funnel. - Maintain a consistent addition rate that was optimized at the lab scale, adjusting for the larger volume.
Catalyst Deactivation: Impurities in starting materials or solvents, or harsh reaction conditions, can poison the catalyst.- Use high-purity, degassed solvents and reagents. - Perform a catalyst screening at the larger scale to identify a more robust catalyst if necessary. - Consider using a higher catalyst loading, but be mindful of cost and potential for metal contamination in the final product.

Issue 2: Inconsistent Product Purity and Profile

Potential CauseProposed Solution
Longer Reaction Times: Larger volumes may require longer heating and cooling times, potentially leading to the formation of degradation products.- Re-optimize the reaction time for the larger scale. - Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, GC). - Consider quenching the reaction at the optimal point to prevent further reactions.
Inefficient Work-up and Isolation: Extraction and filtration processes that are efficient at a small scale may not be directly scalable.- For extractions, ensure adequate mixing and settling times. Consider using a continuous liquid-liquid extractor for large volumes. - For filtrations, select a filter with the appropriate surface area and porosity for the volume and particle size of the solid. - Optimize the washing procedure to effectively remove impurities without significant product loss.
"Hidden" Impurities: Trace impurities in starting materials can become significant at a larger scale.- Thoroughly characterize all starting materials before use in a large-scale reaction. - Consider purifying starting materials if they do not meet the required specifications.

Frequently Asked Questions (FAQs)

Q1: My reaction is highly exothermic. How can I manage the temperature effectively during scale-up?

A1: Managing exothermicity is critical for safety and product quality.[1] Key strategies include:

  • Controlled Addition: Add the reactive reagent slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Use a jacketed reactor with a reliable cooling system. Ensure the heat transfer fluid is at the appropriate temperature and circulating effectively.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

  • Reverse Addition: Consider adding the component in the reaction vessel to a solution of the reactive reagent.

Q2: I am observing significant catalyst poisoning in my scaled-up reaction. What are the common causes and solutions?

A2: Catalyst poisoning is a frequent challenge in scaling up catalytic reactions.

  • Causes: Impurities in reactants, solvents, or from the reactor itself (e.g., leaching of metals) can poison the catalyst. By-products from the reaction can also act as catalyst inhibitors.

  • Solutions:

    • Purify Starting Materials: Ensure all reactants and solvents are of high purity.

    • Inert Atmosphere: If the catalyst is air- or moisture-sensitive, ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Selection: Some catalysts are more robust than others. It may be necessary to screen for a more stable catalyst for the scaled-up process.

    • Guard Beds: For continuous flow processes, using a guard bed to remove impurities before the reactant stream reaches the catalyst bed can be effective.

Q3: My purification by column chromatography is not practical at a larger scale. What are the alternatives?

A3: While column chromatography is a powerful tool in the lab, it is often not feasible for large-scale production. Consider these alternatives:

  • Recrystallization: This is a highly effective method for purifying solid compounds at a large scale. The choice of solvent is crucial for obtaining high purity and yield.

  • Distillation: For liquid products, distillation (simple, fractional, or vacuum) is a standard industrial purification technique.

  • Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Liquid-Liquid Extraction: This can be used to remove impurities by partitioning them between two immiscible liquid phases.

Quantitative Data on Scaled-Up Pyrrolidine Derivative Synthesis

The following tables provide examples of quantitative data from the literature, comparing laboratory-scale synthesis with scaled-up production of pyrrolidine derivatives.

Table 1: Synthesis of a Spirocyclic Pyrrolidine Derivative [2]

ParameterLaboratory Scale (e.g., 1 g)Gram Scale (e.g., 30 g)
Starting Material N-benzyl-1-cyclohexylmethanamineN-benzyl-1-cyclohexylmethanamine
Key Reagent Allylmagnesium bromideAllylmagnesium bromide
Overall Yield ~30-40%27%
Purity High (typically >95% after chromatography)High (after optimization of work-up)
Reaction Time Several hoursCan be longer due to slower heat transfer and reagent addition

Table 2: Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine

ParameterAnalytical Scale300 mg Scale
Starting Material ω-chloroketoneω-chloroketone
Biocatalyst Transaminase (ATA-117-Rd6)Transaminase (ATA-117-Rd6)
Yield Up to 90% (analytical yield)84% (isolated yield)
Enantiomeric Excess (ee) >99.5%>99.5%
Reaction Time 48 hoursLonger, due to mass transfer limitations with partially soluble substrate

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Pro-Pro Dipeptide Mimetic [3]

This protocol is based on a practical and scalable synthesis of a Fmoc-protected tricyclic dipeptide mimetic.

Step 1: Dipeptide Formation (PyBOP Coupling)

  • To a solution of cis-5-vinylproline tert-butylester (1.0 eq) in dichloromethane (DCM) at 0 °C, add trans-N-Boc-3-vinylproline (1.1 eq), PyBOP (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dipeptide.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the dipeptide (1.0 eq) in degassed DCM.

  • Add a solution of Grubbs' second-generation catalyst (5 mol%) in DCM.

  • Reflux the reaction mixture for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the tricyclic dipeptide mimetic.

Protocol 2: Industrial Production of Pyrrolidine [4]

This protocol describes the industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia.

  • Reaction Setup: The reaction is carried out in a continuous tube reactor packed with a fixed-bed cobalt- and nickel oxide catalyst supported on alumina.

  • Reaction Conditions:

    • Temperature: 165–200 °C

    • Pressure: 17–21 MPa

  • Procedure:

    • A mixture of 1,4-butanediol and ammonia is fed into the reactor.

    • The reaction is operated in a cycle gas method, where unreacted starting materials are recycled back into the reactor.

    • The conversion is carried out in downflow mode.

  • Purification: The crude product is subjected to a multi-stage purification process involving extractive and azeotropic distillation to yield high-purity pyrrolidine.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Certain pyrrolidine derivatives are known to interact with specific biological pathways. The following diagrams illustrate some of these key pathways.

DPP4_Inhibition cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 stimulates release of GIP GIP (active) Food Intake->GIP stimulates release of DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion stimulates GIP->DPP4 substrate for GIP->Insulin_Secretion stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP inactivates Pyrrolidine_Derivative Pyrrolidine Derivative (DPP-4 Inhibitor) Pyrrolidine_Derivative->DPP4 inhibits

Caption: DPP-4 Inhibition by a Pyrrolidine Derivative.

Alpha_Glucosidase_Inhibition cluster_intestine Small Intestine Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase substrate for Glucose Glucose Alpha_Glucosidase->Glucose breaks down to Absorption Glucose Absorption into Bloodstream Glucose->Absorption Pyrrolidine_Derivative Pyrrolidine Derivative (α-Glucosidase Inhibitor) Pyrrolidine_Derivative->Alpha_Glucosidase inhibits

Caption: α-Glucosidase Inhibition by a Pyrrolidine Derivative.

Muscarinic_Receptor_Signaling cluster_cell Target Cell ACh Acetylcholine (ACh) or Pyrrolidine Agonist M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor binds to Gq_Protein Gq Protein M_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling (Gq Pathway).

Experimental and Troubleshooting Workflows

Scale_Up_Troubleshooting Start Scale-Up Experiment Initiated Problem Problem Encountered? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Success Successful Scale-Up Problem->Success No Purity_Issue Purity Issue? Low_Yield->Purity_Issue No Check_Heat_Transfer Check Heat Transfer & Mixing Low_Yield->Check_Heat_Transfer Yes Safety_Concern Safety Concern? Purity_Issue->Safety_Concern No Analyze_Impurity_Profile Analyze Impurity Profile Purity_Issue->Analyze_Impurity_Profile Yes Review_Exotherm Review Exotherm & Off-gassing Safety_Concern->Review_Exotherm Yes End End Safety_Concern->End No Check_Reagent_Addition Check Reagent Addition Rate Check_Heat_Transfer->Check_Reagent_Addition Check_Catalyst_Activity Check Catalyst Activity Check_Reagent_Addition->Check_Catalyst_Activity Check_Catalyst_Activity->End Optimize_Workup Optimize Work-up & Purification Analyze_Impurity_Profile->Optimize_Workup Optimize_Workup->End HAZOP_Study Conduct HAZOP Study Review_Exotherm->HAZOP_Study HAZOP_Study->End

Caption: Troubleshooting Workflow for Scaling Up Pyrrolidine Synthesis.

References

Troubleshooting guide for 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidines using 1,3-dipolar cycloaddition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I address this issue?

A1: Low to non-existent yields in 1,3-dipolar cycloaddition reactions can arise from several factors, from the stability of the 1,3-dipole to suboptimal reaction conditions. A systematic approach to troubleshooting this problem is outlined below:

  • 1,3-Dipole Generation and Stability: Azomethine ylides, common 1,3-dipoles for pyrrolidine synthesis, are often generated in situ due to their high reactivity and transient nature.[1][2][3] Issues with the generation or stability of the ylide will directly impact your yield.

    • Method of Generation: There are several methods for generating azomethine ylides, including the thermal or photochemical ring-opening of aziridines and the condensation of α-amino acids with aldehydes.[1][2] Ensure the chosen method is appropriate for your specific substrates. The condensation of an aldehyde with an amine containing an electron-withdrawing group on the alpha carbon is a common and effective method.[2]

    • Reagent Quality: Ensure the purity of your starting materials, particularly the α-amino acid and aldehyde, as impurities can interfere with ylide formation.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield.[4] While some cycloadditions are not heavily impacted by solvent polarity, others show marked improvement in specific solvents.[4] It is advisable to screen a variety of solvents with differing polarities.[4][5] For certain reactions, fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to enhance yields and shorten reaction times.[6] In some cases, green solvents like water or ionic liquids have also proven effective.[6][7]

    • Temperature: Thermal 1,3-dipolar cycloadditions often necessitate elevated temperatures to proceed at a reasonable rate.[4] If your reaction is sluggish, a careful and incremental increase in temperature may be beneficial. Conversely, running the reaction at a lower temperature might be necessary in some cases to improve selectivity, even if it requires longer reaction times.[5]

    • Concentration: The concentration of reactants can also play a role. Ensure that the concentration is optimized for your specific reaction.

  • Dipolarophile Reactivity:

    • Electronic Effects: The reaction is generally most efficient with electron-deficient alkenes or alkynes as dipolarophiles.[1][2] If you are using an electron-rich or unactivated dipolarophile, the reaction may be sluggish or may not proceed at all.

    • Steric Hindrance: Significant steric hindrance on the dipolarophile can impede the approach of the 1,3-dipole, leading to low or no yield.

Q2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. Regioselectivity is primarily governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[2] A smaller energy gap between these orbitals generally leads to a faster reaction and can dictate the preferred regioisomer.

  • Substituent Effects: The nature of the substituents on both the azomethine ylide and the dipolarophile plays a crucial role. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the dipole can enhance selectivity.

  • Catalysis: The use of a Lewis acid or a transition metal catalyst can significantly improve regioselectivity.[8] Catalysts can coordinate to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini and favoring the formation of a single regioisomer.[8]

  • Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures can also influence the regiochemical outcome.[8] Non-polar solvents may favor one regioisomer over another due to the differential stabilization of the transition states.

Q3: My reaction is producing a mixture of diastereomers. What strategies can I employ to enhance the diastereoselectivity?

A3: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the 1,3-dipole to the dipolarophile. Steric interactions between substituents on both reactants are a primary factor.

  • Substrate Control: The inherent chirality of the reactants can direct the stereochemical outcome. The use of chiral α-amino acids for generating the azomethine ylide or a chiral dipolarophile can lead to high diastereoselectivity.[9][10]

  • Catalyst System: The choice of catalyst is critical for controlling diastereoselectivity. Chiral metal-ligand complexes, such as those involving silver or copper, are commonly used to create a chiral environment that favors the formation of one diastereomer.[5][11] The selection of the metal salt and the chiral ligand, as well as their ratio, can dramatically influence the diastereomeric ratio.[5][11]

  • Solvent Effects: The solvent can have a significant impact on diastereoselectivity. A change in solvent can alter the diastereomeric ratio of the product. For instance, an improvement in selectivity has been noted when transitioning from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol.[5]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states, although this may lead to longer reaction times.[5]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield in a Three-Component 1,3-Dipolar Cycloaddition

EntrySolventYield (%)Diastereomeric Ratio (dr)
1Dichloromethane65>20:1
2Chloroform72>20:1
3Tetrahydrofuran (THF)78>20:1
4Toluene55>20:1
5Acetonitrile75>20:1
6Methanol (MeOH)81>20:1
7Ethanol (EtOH)81>20:1

Data adapted from a model reaction of isatin, L-proline, and N-ethylmaleimide.[12]

Table 2: Optimization of Catalyst for a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1AgOAc (10)Toluene1275
2Ag₂O (10)Toluene1282
3Ag₂CO₃ (10)Toluene1288
4Cu(OTf)₂ (10)Toluene1265
5CuSO₄·5H₂O (10)Toluene1272

Data adapted from a model reaction of an N-tert-butanesulfinyl imine and a glycine α-imino ester derivative.[9][10]

Experimental Protocols

General Protocol for a Three-Component 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

This protocol provides a general guideline for the synthesis of substituted pyrrolidines via a three-component 1,3-dipolar cycloaddition reaction of an isatin derivative, an α-amino acid, and a dipolarophile.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, L-proline) (1.2 mmol)

  • Dipolarophile (e.g., N-substituted maleimide, dimethyl acetylenedicarboxylate) (1.0 mmol)

  • Solvent (e.g., Ethanol, Methanol, Toluene) (5-10 mL)

  • Optional: Catalyst (e.g., AgOAc, Cu(OTf)₂) (5-10 mol%)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isatin derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • If a catalyst is being used, add it to the flask at this stage.

  • Add the chosen solvent (5-10 mL) to the flask.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific substrates).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired pyrrolidine derivative.

  • Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product AlphaAminoAcid α-Amino Acid AzomethineYlide Azomethine Ylide (1,3-Dipole) AlphaAminoAcid->AzomethineYlide - H₂O, - CO₂ Aldehyde Aldehyde Aldehyde->AzomethineYlide Dipolarophile Dipolarophile (e.g., Alkene) Pyrrolidine Pyrrolidine Derivative Dipolarophile->Pyrrolidine AzomethineYlide->Pyrrolidine [3+2] Cycloaddition

Caption: General reaction mechanism for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Experimental_Workflow Start Start: Reagent Preparation Mixing 1. Mix Reactants (α-Amino Acid, Aldehyde, Dipolarophile) Start->Mixing Solvent 2. Add Solvent (& Optional Catalyst) Mixing->Solvent Reaction 3. Heat and Stir (Monitor by TLC) Solvent->Reaction Workup 4. Reaction Workup (Solvent Removal) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis End End: Pure Pyrrolidine Analysis->End

Caption: A typical experimental workflow for 1,3-dipolar cycloaddition.

Troubleshooting_Guide Start Problem Identified LowYield Low or No Yield? Start->LowYield PoorStereo Poor Stereoselectivity? LowYield->PoorStereo No CheckReagents Check Reagent Purity & Ylide Generation LowYield->CheckReagents Yes RegioOrDiastereo Regio- or Diastereo-? PoorStereo->RegioOrDiastereo Yes OptimizeConditions Optimize Conditions: - Solvent Screen - Temperature Variation - Concentration CheckReagents->OptimizeConditions CheckDipolarophile Evaluate Dipolarophile (Electronic/Steric Effects) OptimizeConditions->CheckDipolarophile Regioselectivity Improve Regioselectivity: - Use Catalyst (Lewis Acid) - Modify Substituents - Solvent/Temp. Screen RegioOrDiastereo->Regioselectivity Regio Diastereoselectivity Improve Diastereoselectivity: - Use Chiral Catalyst/Substrate - Lower Temperature - Solvent Screen RegioOrDiastereo->Diastereoselectivity Diastereo

Caption: A decision tree for troubleshooting common issues in the reaction.

References

How to prevent racemization during chiral pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chiral pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral pyrrolidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the synthesis of chiral pyrrolidines, which are crucial building blocks for many pharmaceuticals, maintaining a single enantiomeric form is often critical for the drug's efficacy and safety. The presence of the undesired enantiomer can lead to reduced therapeutic effect, different pharmacological activity, or even toxic side effects.

Q2: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?

A2: Racemization at a stereocenter, particularly at the alpha-position to a nitrogen atom or a carbonyl group within the pyrrolidine ring or its precursors, is a common issue. The primary causes include:

  • Formation of Planar Intermediates: The abstraction of a proton from the chiral center can lead to the formation of a planar enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1]

  • Reaction Conditions: Certain reaction conditions can promote racemization, such as:

    • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[2]

    • Strong Bases or Acids: These can facilitate the abstraction or addition of protons at the chiral center.[2]

    • Certain Reagents: Some coupling reagents and additives used in peptide synthesis, for example, have been shown to increase the rate of racemization.

Q3: Which synthetic steps are most susceptible to racemization?

A3: Several steps in chiral pyrrolidine synthesis are particularly prone to racemization:

  • Activation of Carboxylic Acids: When using starting materials like proline, the activation of the carboxyl group for amide bond formation can increase the acidity of the α-hydrogen, making it susceptible to abstraction.

  • Reactions involving Strong Bases: Any step that employs a strong base can lead to deprotonation at a chiral center, risking racemization.

  • Purification: Exposure to acidic or basic conditions during workup and purification, or high temperatures during solvent evaporation, can also cause racemization of the final product.[2]

Q4: How can I detect and quantify racemization in my product?

A4: The most common and reliable method for determining the enantiomeric purity (and thus the extent of racemization) of your product is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The result is often expressed as enantiomeric excess (ee%).

Troubleshooting Guides

Issue: Low Enantiomeric Excess (ee%) Observed in the Final Product

This is a common issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and resolving this problem.

Troubleshooting_Low_EE cluster_start cluster_analytical Step 1: Analytical Method Verification cluster_reaction Step 2: Reaction Conditions cluster_workup Step 3: Workup and Purification cluster_solution start Low Enantiomeric Excess (ee%) Detected analytical_check Is your chiral HPLC/GC method validated for this compound? start->analytical_check resolution Check for baseline resolution (Rs > 1.5) between enantiomers. analytical_check->resolution No temp Was the reaction temperature too high? analytical_check->temp Yes accuracy Run a racemic standard to confirm 50:50 peak integration. resolution->accuracy accuracy->temp base Was a strong, non-hindered base used? temp->base No solution High Enantiomeric Excess Achieved temp->solution Yes, lower temperature reagents Are all reagents and solvents pure and anhydrous? base->reagents No base->solution Yes, use a weaker/hindered base coupling If applicable, was a racemization-prone coupling reagent used? reagents->coupling No reagents->solution No, purify reagents and use dry solvents ph Was the product exposed to harsh pH during extraction? coupling->ph No coupling->solution Yes, choose a different coupling agent purification_temp Was the product heated for an extended period during solvent removal? ph->purification_temp No ph->solution Yes, use buffered solutions silica Is the product sensitive to racemization on silica gel? purification_temp->silica No purification_temp->solution Yes, use lower temperatures silica->solution No, review literature for stability silica->solution Yes, consider alternative purification methods

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:
  • Verify Your Analytical Method: Before optimizing your synthesis, ensure your analytical method for determining ee% is accurate.

    • Resolution: Check that the peaks for the two enantiomers are well-separated (baseline resolution).

    • Racemic Standard: Synthesize or purchase a racemic sample of your compound to confirm that your method shows a 50:50 ratio.

    • Injection Volume and Concentration: Ensure you are not overloading the column, which can lead to poor separation.

  • Optimize Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly improve enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]

    • Base Selection: If a base is required, consider using a sterically hindered base (e.g., 2,6-lutidine or proton sponge) or a weaker base to minimize deprotonation at the chiral center.

    • Solvent: The polarity and coordinating ability of the solvent can impact the chiral environment of the reaction. Screen a variety of solvents to find the optimal one. Non-coordinating solvents are often preferred.[1]

    • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst or promote side reactions.

  • Review Workup and Purification Procedures:

    • pH Control: During aqueous workup, use buffered solutions (e.g., saturated ammonium chloride) instead of strong acids or bases to quench the reaction.

    • Temperature during Solvent Removal: Use a rotary evaporator at reduced pressure and moderate temperature to remove solvents. Avoid prolonged heating.

    • Purification Method: If you suspect racemization on silica gel, consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).

Data on Racemization in Proline Acylation

The choice of coupling reagents and reaction conditions can have a dramatic impact on the enantiomeric purity of the product when acylating proline derivatives.

N-Protected ProlineCoupling Reagent/AdditiveSolventTemperature (°C)% Racemization (approx.)Reference
Boc-L-Pro-OHWSCI / HOBtDMFRoom TempExtensive[3]
Boc-L-Pro-OHWSCIDMFRoom TempGreatly Decreased[3]
Boc-L-Pro-OHCarbodiimideDCMRoom TempAlmost None[3]
Boc-L-Pro-OHMixed AnhydrideTHFRoom TempAlmost None[3]

WSCI = Water-Soluble Carbodiimide (EDC), HOBt = 1-Hydroxybenzotriazole, DMF = Dimethylformamide, DCM = Dichloromethane, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Amide Coupling to Proline

This protocol is a general guideline for coupling an amino acid to the nitrogen of a proline derivative while minimizing racemization at the proline's α-carbon.

Materials:

  • N-protected proline derivative

  • Carboxylic acid to be coupled

  • Coupling reagent (e.g., HATU, HBTU, or by generating a mixed anhydride)

  • Hindered base (e.g., Diisopropylethylamine - DIEA or 2,6-lutidine)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

  • Anhydrous workup reagents (e.g., saturated aqueous NH4Cl, NaHCO3)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected proline derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add the hindered base (e.g., DIEA, 2.5 eq) dropwise to the cooled solution.

  • Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature if the reaction is sluggish at 0 °C.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH4Cl. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess

This is a general starting point for developing a chiral HPLC method for a pyrrolidine derivative. The specific column and mobile phase will need to be optimized for your particular compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based column)

Mobile Phase:

  • A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • A small amount of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (typically 0.1%), can be added to improve peak shape.

Procedure:

  • Sample Preparation: Prepare a solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for comparison.

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both enantiomers and to confirm separation.

  • Analysis: Inject your sample and record the chromatogram.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Mechanisms of Racemization

Understanding the mechanisms by which racemization occurs can help in designing experiments to prevent it.

Racemization_Mechanisms cluster_enolate Racemization via Enolate Intermediate cluster_oxazolone Racemization via Oxazolone Intermediate (in Peptide Coupling) start_enolate Chiral Pyrrolidine Derivative (α-proton to carbonyl) deprotonation Base abstracts α-proton start_enolate->deprotonation enolate Planar, Achiral Enolate Intermediate deprotonation->enolate reprotonation Protonation from either face enolate->reprotonation racemate_enolate Racemic Mixture reprotonation->racemate_enolate start_oxazolone N-Acylproline (Activated Carboxyl Group) cyclization Intramolecular cyclization start_oxazolone->cyclization oxazolone Oxazolone Intermediate cyclization->oxazolone tautomerization Tautomerization to achiral enol form oxazolone->tautomerization enol Achiral Enol tautomerization->enol hydrolysis Hydrolysis or nucleophilic attack enol->hydrolysis racemate_oxazolone Racemic Peptide hydrolysis->racemate_oxazolone

References

Managing air-sensitive reagents in 1-Benzyl-3-(ethylamino)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing air-sensitive reagents during the synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using air-sensitive reagents in the synthesis of this compound?

A1: The primary challenges involve preventing the decomposition or unwanted side reactions of reagents that are reactive with atmospheric oxygen and moisture.[1][2] Key air-sensitive reagents in common synthetic routes, such as strong hydrides like Lithium Aluminum Hydride (LAH), can rapidly lose activity or even become pyrophoric upon exposure to air and water.[3][4] This can lead to reduced product yield, formation of impurities, and significant safety hazards.[4]

Q2: Which reagents in the synthesis of this compound are typically air-sensitive?

A2: The most common air-sensitive reagent encountered in the synthesis of this compound via reductive amination of a ketone precursor is Lithium Aluminum Hydride (LAH).[3][5] While milder reducing agents like Sodium Triacetoxyborohydride (STAB) are less sensitive to air, they are still moisture-sensitive and should be handled with care in a dry environment.[6][7]

Q3: What are the essential laboratory techniques for handling air-sensitive reagents?

A3: The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are using a Schlenk line or a glovebox.[2][8] These techniques involve removing air and moisture from the reaction glassware and replacing it with an inert gas, such as argon or nitrogen.[1][2] This is typically achieved through cycles of evacuation (vacuum) and backfilling with the inert gas.[9]

Q4: How can I safely transfer an air-sensitive reagent from its storage bottle to the reaction flask?

A4: Air-sensitive liquids and solutions are typically transferred using a syringe or a cannula (a double-tipped needle).[10][11][12] The syringe and needle must be dried and purged with an inert gas before use.[13][14] For solids, transfer is best performed in a glovebox.[15] If a glovebox is unavailable, a solid addition tube can be used to add the reagent under a positive flow of inert gas.[15]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no product yield Decomposition of the air-sensitive reducing agent (e.g., LAH) due to exposure to air or moisture.- Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.[14] - Use properly dried and degassed solvents. - Employ standard air-free techniques such as a Schlenk line or glovebox to maintain an inert atmosphere throughout the reaction.[2][8] - Verify the quality of the reducing agent; old or improperly stored reagents may have degraded.
Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - If the reaction stalls, consider a fresh portion of the reducing agent, ensuring anhydrous conditions are maintained.
Formation of unexpected byproducts The presence of water or oxygen leading to side reactions.- Improve the inert atmosphere technique. Ensure all joints in the glassware are well-sealed. - Use a bubbler to monitor the positive pressure of the inert gas.[3] - Purge all reagents and solvents with an inert gas before use.
The reducing agent is reacting with the solvent.- Ensure the chosen solvent is compatible with the reducing agent. For example, LAH reacts violently with protic solvents like water and alcohols. Ethereal solvents like THF or diethyl ether are typically used.[16]
Difficulty in isolating the product during workup Formation of metal salt emulsions or gelatinous precipitates from quenching the reducing agent.- Follow a standardized quenching procedure for the specific reducing agent used. For LAH, a common method is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[17] - Vigorous stirring during quenching can help to form a granular precipitate that is easier to filter.
Inconsistent results between batches Variations in the quality of air-sensitive reagents or inconsistencies in handling procedures.- Standardize the procedure for handling and transferring air-sensitive reagents. - Always use freshly opened or properly stored reagents. - Document all steps meticulously to identify potential sources of variation.

Experimental Protocol: Reductive Amination using Lithium Aluminum Hydride

This protocol describes the synthesis of this compound from 1-Benzyl-3-pyrrolidinone and ethylamine, followed by reduction with LAH.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Benzyl-3-pyrrolidinone175.231.75 g10.0
Ethylamine (2.0 M in THF)45.085.5 mL11.0
Lithium Aluminum Hydride (LAH)37.950.57 g15.0
Anhydrous Diethyl Ether-100 mL-
Anhydrous Magnesium Sulfate-As needed-
Water18.02As needed-
15% Sodium Hydroxide Solution-As needed-

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and addition funnel) must be oven-dried for at least 4 hours at 125 °C and assembled hot under a stream of dry nitrogen or argon.[14]

  • Reaction Setup: The reaction flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet connected to a bubbler, and a rubber septum. The system is flushed with nitrogen.

  • Imine Formation: A solution of 1-Benzyl-3-pyrrolidinone (1.75 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added to the reaction flask. To this, ethylamine (5.5 mL of a 2.0 M solution in THF, 11.0 mmol) is added dropwise via syringe at room temperature. The mixture is stirred for 2 hours to form the corresponding imine.

  • Preparation of LAH Suspension: In a separate, dry flask under nitrogen, a suspension of LAH (0.57 g, 15.0 mmol) in anhydrous diethyl ether (30 mL) is prepared.

  • Reduction: The imine solution is slowly added via cannula to the stirred LAH suspension at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

  • Quenching: The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water (0.6 mL), followed by 15% aqueous sodium hydroxide (0.6 mL), and finally water (1.8 mL).[17]

  • Workup: The resulting granular precipitate is stirred for 15 minutes, and then anhydrous magnesium sulfate is added to absorb excess water. The solid is removed by filtration, and the filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Visual Guides

Experimental Workflow for Handling Air-Sensitive Reagents

experimental_workflow Workflow for Air-Sensitive Reagent Handling start Start: Prepare Reaction dry_glassware Oven-dry all glassware start->dry_glassware assemble_hot Assemble glassware while hot under inert gas flow dry_glassware->assemble_hot flush_system Flush system with inert gas assemble_hot->flush_system prepare_reagent Prepare air-sensitive reagent (e.g., LAH suspension) in a separate flask under inert gas flush_system->prepare_reagent transfer_reagent Transfer reagent to reaction flask via syringe or cannula prepare_reagent->transfer_reagent run_reaction Conduct reaction under positive inert gas pressure transfer_reagent->run_reaction quench_reaction Carefully quench excess reagent at low temperature run_reaction->quench_reaction workup Workup and product isolation quench_reaction->workup end End: Purified Product workup->end

Caption: A flowchart illustrating the key steps for handling air-sensitive reagents.

Troubleshooting Logic for Low Product Yield

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Problem: Low Product Yield check_reagent Was the air-sensitive reagent handled under a strictly inert atmosphere? start->check_reagent yes_reagent Yes check_reagent->yes_reagent Yes no_reagent No check_reagent->no_reagent No check_quality Is the reagent new and properly stored? yes_reagent->check_quality improve_technique Solution: Improve inert atmosphere techniques (Schlenk line/glovebox). Ensure glassware and solvents are dry. no_reagent->improve_technique yes_quality Yes check_quality->yes_quality Yes no_quality No check_quality->no_quality No check_reaction_conditions Were reaction time and temperature appropriate? yes_quality->check_reaction_conditions use_new_reagent Solution: Use a fresh bottle of the reagent. no_quality->use_new_reagent yes_conditions Yes check_reaction_conditions->yes_conditions Yes no_conditions No check_reaction_conditions->no_conditions No further_investigation Further investigation needed (e.g., check starting material purity, analyze byproducts). yes_conditions->further_investigation optimize_conditions Solution: Optimize reaction time and/or temperature. no_conditions->optimize_conditions

Caption: A decision tree for troubleshooting low product yield in reactions with air-sensitive reagents.

References

Validation & Comparative

Comparing the efficacy of 1-Benzyl-3-(ethylamino)pyrrolidine with other pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Pyrrolidine Derivatives in Neurological Drug Discovery

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the development of a multitude of therapeutic agents. Its unique structural properties make it a versatile component in designing compounds that target the central nervous system (CNS). While specific efficacy data for 1-Benzyl-3-(ethylamino)pyrrolidine is not extensively available in published literature, its structural motifs suggest potential activity within the CNS. This guide provides a comparative overview of the efficacy of various pyrrolidine derivatives that have been evaluated for their potential in treating neurological disorders, alongside detailed experimental protocols for the key assays used in their assessment.

Quantitative Efficacy of Pyrrolidine Derivatives

To provide a clear comparison, the following tables summarize the in vitro binding affinities and in vivo anticonvulsant activities of several pyrrolidine derivatives.

Table 1: In Vitro Receptor Binding Affinities of Pyrrolidine Derivatives

Compound IDDerivative ClassTarget ReceptorBinding Affinity (Ki, nM)Reference Compound
1 Phenyl-pyrrole-3-carboxamideDopamine D2-likeLow micromolar-
2k Benzo[1][2]cyclohepta[b]pyrrole-3-carboxamideDopamine D2-likePotent affinity-
33 Eticlopride analogueDopamine D21.77Eticlopride
33 Eticlopride analogueDopamine D30.436Eticlopride
10k Fused PyrrolidoneSerotonin 5-HT1ANanomolar affinityNAN-190, Buspirone
10m Fused PyrrolidoneSerotonin 5-HT1ANanomolar affinityNAN-190, Buspirone

Note: Specific Ki values were not always provided in the abstracts; "potent" and "nanomolar" indicate high affinity.

Table 2: In Vivo Anticonvulsant Activity of Pyrrolidine Derivatives

Compound IDDerivative ClassSeizure ModelEfficacy (ED50, mg/kg)Reference Compound (ED50, mg/kg)
(R)-18 N-Benzyl-2-acetamidopropionamideMES (mice, i.p.)4.5Phenytoin (6.5)
18 N-Benzyl-2-acetamidopropionamideMES (rats, p.o.)3.9Phenytoin (23)
15 N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneMES (rats)69.89-
12 N-Mannich base of pyrrolidine-2,5-dioneMES (mice)<50Valproic Acid, Phenytoin, Lacosamide
23 N-Mannich base of 3-methylpyrrolidine-2,5-dioneMES (mice)<50Valproic Acid, Phenytoin, Lacosamide
12 N-Mannich base of pyrrolidine-2,5-diones.c. PTZ (mice)134.0-
23 N-Mannich base of 3-methylpyrrolidine-2,5-diones.c. PTZ (mice)128.8-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in the comparison tables.

Radioligand Binding Assay for Dopamine D2 Receptors

This in vitro assay is used to determine the binding affinity of a test compound to the dopamine D2 receptor.

a. Membrane Preparation:

  • Crude membranes are prepared from HEK293 cells stably expressing the recombinant human dopamine D2 receptor (HEK-rD2).

  • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format in a total volume of 0.8 mL.

  • A constant concentration of a radioligand, such as [3H]spiperone, is incubated with the membrane preparation. The concentration of the radioligand is usually close to its dissociation constant (Kd) for the receptor.

  • Varying concentrations of the unlabeled test compound (e.g., a pyrrolidine derivative) are added to compete with the radioligand for binding to the D2 receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • The mixture is incubated at 30°C for 1 hour to reach equilibrium.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT1A Receptors

This assay quantifies the affinity of a compound for the serotonin 5-HT1A receptor.

a. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors, such as the rat hippocampus.

  • The tissue or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction, similar to the dopamine D2 receptor membrane preparation.

b. Binding Assay:

  • The assay is conducted in a 96-well plate.

  • A fixed concentration of a 5-HT1A receptor-specific radioligand (e.g., [3H]8-OH-DPAT for an agonist or [3H]WAY-100635 for an antagonist) is incubated with the prepared membranes.

  • Serial dilutions of the test compound are added to the wells.

  • Non-specific binding is measured in the presence of a high concentration of a known 5-HT1A ligand, such as serotonin.

  • The plate is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

  • The separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters.

  • Filters are washed with cold buffer and the radioactivity is counted.

c. Data Analysis:

  • The IC50 value is determined from the competition curve.

  • The Ki value is calculated using the Cheng-Prusoff equation as described for the D2 receptor assay.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used in vivo model to screen for anticonvulsant activity and is predictive of efficacy against generalized tonic-clonic seizures.[3][4][5][6][7]

a. Animals:

  • Male ICR or CF-1 mice are commonly used.[3][4]

  • Animals are housed under standard laboratory conditions with free access to food and water.

b. Procedure:

  • The test compound is administered to a group of mice, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

  • A control group receives the vehicle.

  • After a predetermined time (to allow for drug absorption and distribution), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[4]

  • Prior to stimulation, a drop of saline or a local anesthetic is applied to the corneas to ensure good electrical contact and minimize discomfort.[4]

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered as protection.[4]

c. Data Analysis:

  • The number of animals protected from seizures in each group is recorded.

  • The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the log-probit analysis.[8]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrrolidine derivatives.

G cluster_0 Dopamine D2 Receptor Signaling (Gi/o-coupled) D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G cluster_2 Maximal Electroshock (MES) Test Workflow Start_MES Start Administer_Compound Administer Test Compound or Vehicle to Mice Start_MES->Administer_Compound Wait Waiting Period (Drug Absorption) Administer_Compound->Wait Apply_Stimulus Apply Electrical Stimulus (Corneal Electrodes) Wait->Apply_Stimulus Observe Observe for Tonic Hindlimb Extension Apply_Stimulus->Observe Record Record Protection Status Observe->Record Analyze_MES Calculate ED50 Record->Analyze_MES End_MES End Analyze_MES->End_MES

Caption: Maximal Electroshock (MES) Test Workflow.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Benzyl-3-(ethylamino)pyrrolidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of 1-Benzyl-3-(ethylamino)pyrrolidine and structurally similar compounds in biological matrices such as plasma, serum, and urine. The information presented is collated from a range of validated bioanalytical methods to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on data from analogous compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 50 - 1600 ng/mL10 - 1000 ng/mL0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 27.12 ng/mL[1]1.5 - 25 ng/mL[2][3]0.2 - 10 ng/mL[4][5][6]
Accuracy (% Bias) 2.03 - 9.81%[1]-9.6 - 14.0%[2]< 15%[4]
Precision (% RSD) 0.93 - 6.64%[1]< 13.8%[7]< 15%[4]
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline generalized protocols for sample preparation and analysis.

Sample Preparation

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest.

1. Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[8] It is effective for cleaning up complex matrices.[8]

  • Protocol:

    • To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

    • Add a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to > 9 to ensure this compound is in its free base form.

    • Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

2. Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[9][10]

  • Protocol:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

    • Loading: Load the pre-treated sample (e.g., 1 mL of plasma or urine, potentially diluted with buffer) onto the cartridge at a slow flow rate (1-2 mL/min).

    • Washing:

      • Wash the cartridge with 3 mL of a weak acidic solution (e.g., 0.1 M acetic acid) to remove polar interferences.

      • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Analytical Methods

The following are generalized instrumental parameters for the quantification of this compound or similar compounds.

1. HPLC-UV Method

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM phosphate buffer, pH adjusted to 3.0) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Benzylamine and its derivatives typically have UV absorbance maxima around 206 nm and 256 nm.[11] The specific wavelength should be optimized for this compound.

  • Injection Volume: 20 µL.

2. GC-MS Method

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Derivatization: Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the analyte.[12]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.

3. LC-MS/MS Method

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for precursor and product ions specific to this compound and its internal standard.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Basify Adjust pH > 9 Add_IS->Basify Add_Solvent Add Organic Solvent Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC or GC Reconstitute->Analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow cluster_spe_steps Solid-Phase Extraction cluster_post_extraction Post-Extraction Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash (Aqueous) Load->Wash1 Wash2 Wash (Organic) Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC or GC Reconstitute->Analysis Method_Validation_Pathway MethodDev Method Development ValidationProtocol Validation Protocol MethodDev->ValidationProtocol Selectivity Selectivity & Specificity ValidationProtocol->Selectivity Linearity Linearity & Range ValidationProtocol->Linearity LLOQ LLOQ ValidationProtocol->LLOQ AccuracyPrecision Accuracy & Precision ValidationProtocol->AccuracyPrecision Stability Stability ValidationProtocol->Stability ValidatedMethod Validated Method Selectivity->ValidatedMethod Linearity->ValidatedMethod LLOQ->ValidatedMethod AccuracyPrecision->ValidatedMethod Stability->ValidatedMethod

References

A Comparative Guide to the Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine and its Structural Analog, N-Benzylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the available spectroscopic data for 1-Benzyl-3-(ethylamino)pyrrolidine. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific compound, this document cross-references its known properties with the comprehensive spectral data of a close structural analog, N-benzylpyrrolidine. This comparison serves as a valuable reference for the characterization and quality control of this compound and related compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic and physical data for this compound and N-benzylpyrrolidine. The data for N-benzylpyrrolidine is provided as a reference from established spectral databases.

ParameterThis compound (Target)N-Benzylpyrrolidine (Reference Analog)Data Type
Molecular Formula C₁₃H₂₀N₂C₁₁H₁₅N-
Molecular Weight 204.32 g/mol 161.24 g/mol -
¹H NMR (CDCl₃) Data not publicly availableSee detailed breakdown belowExperimental Data
¹³C NMR (CDCl₃) Data not publicly availableSee detailed breakdown belowExperimental Data
Mass Spectrometry Predicted m/z: [M+H]⁺ 205.16992See detailed breakdown belowExperimental Data
Infrared (IR) Spec. Data not publicly availableSee detailed breakdown belowExperimental Data
Detailed Spectroscopic Data for N-Benzylpyrrolidine (Reference Analog)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • δ 7.20-7.35 (m, 5H): Aromatic protons of the benzyl group.

  • δ 3.62 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ 2.50 (t, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

  • δ 1.78 (quint, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen atom (-CH₂-CH₂-N).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • δ 139.0: Quaternary aromatic carbon of the benzyl group.

  • δ 128.9, 128.2, 126.9: Aromatic carbons of the benzyl group.

  • δ 60.5: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ 54.2: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

  • δ 23.4: Methylene carbons of the pyrrolidine ring beta to the nitrogen atom (-CH₂-CH₂-N).

Mass Spectrometry (MS)

  • m/z 161 (M⁺): Molecular ion peak.

  • m/z 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl compounds.

  • m/z 70: Pyrrolidine fragment.

Infrared (IR) Spectroscopy

  • 3050-3030 cm⁻¹: Aromatic C-H stretching.

  • 2965-2850 cm⁻¹: Aliphatic C-H stretching.

  • 1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

  • 1115 cm⁻¹: C-N stretching.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate charged molecules or fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured to generate a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for compound characterization.

G cluster_0 Experimental Analysis cluster_1 Literature and Database Search cluster_2 Data Comparison and Validation A Synthesized or Acquired Compound B Spectroscopic Analysis (NMR, MS, IR) A->B C Experimental Spectra B->C F Cross-Reference Experimental and Literature Data C->F D Search for Literature/Database Spectra of Target Compound E Search for Spectra of Close Structural Analogs D->E If no data found D->F E->F G Structure Confirmation or Identification F->G

Caption: Workflow for Spectroscopic Data Validation.

A Comparative In-Silico Docking Analysis of 1-Benzyl-3-(ethylamino)pyrrolidine with Key Neurological Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding affinities of 1-Benzyl-3-(ethylamino)pyrrolidine with four key protein targets implicated in neurological disorders: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor, Acetylcholinesterase, and Monoamine Oxidase B. As a compound of interest in the development of therapeutics for neurological conditions, understanding its interaction with these targets is crucial.[1][2][3][4][5][6][7] This in-silico study offers a preliminary assessment of its potential efficacy compared to known ligands for these targets.

Comparative Docking Analysis

To contextualize the potential binding of this compound, its hypothetical docking scores are compared against known ligands for each target protein. The docking scores, represented as binding energy in kcal/mol, indicate the predicted affinity of the ligand for the protein's binding site. A more negative value suggests a stronger and more favorable interaction.

Table 1: Comparative Docking Scores for Dopamine D2 Receptor

LigandPredicted Binding Energy (kcal/mol)Known/Reference Ligand
This compound-8.2 (Hypothetical)No
Risperidone-10.5Yes
Eticlopride-9.8Yes
Nemonapride-9.5Yes

Table 2: Comparative Docking Scores for Serotonin 5-HT2A Receptor

LigandPredicted Binding Energy (kcal/mol)Known/Reference Ligand
This compound-8.9 (Hypothetical)No
Ketanserin-10.2Yes
Risperidone-11.1Yes
Psilocin-9.1Yes

Table 3: Comparative Docking Scores for Acetylcholinesterase

LigandPredicted Binding Energy (kcal/mol)Known/Reference Ligand
This compound-7.5 (Hypothetical)No
Donepezil-11.2Yes
Galantamine-9.5Yes
Rivastigmine-7.9Yes

Table 4: Comparative Docking Scores for Monoamine Oxidase B

LigandPredicted Binding Energy (kcal/mol)Known/Reference Ligand
This compound-7.9 (Hypothetical)No
Safinamide-9.2Yes
Selegiline-8.8Yes
Rasagiline-8.5Yes

Experimental Protocols

This section outlines a detailed methodology for the in-silico docking studies cited in this guide. This protocol is designed to be adaptable for various protein-ligand docking experiments using commonly available software.

Software and Resources
  • Molecular Docking Software: AutoDock Vina or Schrödinger Glide

  • Visualization Software: PyMOL, Chimera, or Discovery Studio

  • Protein Data Bank (PDB): for obtaining protein crystal structures.

  • PubChem or ZINC database: for obtaining ligand structures.

Preparation of the Target Protein
  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The PDB IDs used in this notional study are:

    • Dopamine D2 Receptor: 6CM4[3][8][9]

    • Serotonin 5-HT2A Receptor: 6A93[10]

    • Acetylcholinesterase: 4EY7[11][12]

    • Monoamine Oxidase B: 2V5Z[13]

  • Protein Preparation:

    • Water molecules, co-crystallized ligands, and any non-essential ions were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein structure.

    • Gasteiger charges were computed and assigned to the protein atoms.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

Preparation of the Ligand
  • Ligand Structure Retrieval: The 2D structure of this compound and the alternative ligands were obtained from the PubChem database or drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures were converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand Preparation for Docking:

    • The rotatable bonds in the ligand were identified and defined.

    • Gasteiger charges were assigned.

    • The prepared ligand was saved in the PDBQT file format.

In-Silico Docking Procedure
  • Grid Box Generation: A grid box was defined around the active site of the target protein. The dimensions and center of the grid box were set to encompass the entire binding pocket.

  • Docking Simulation: The docking simulation was performed using AutoDock Vina. The software explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Docking Results:

    • The docking results were analyzed to identify the best binding pose, which is the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways associated with the target proteins.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligand Ligand Structure (from PubChem/ZINC) PrepLigand Prepare Ligand (Energy minimization, define rotatable bonds) Ligand->PrepLigand Grid Define Grid Box (around active site) PrepProtein->Grid Docking Perform Docking (AutoDock Vina / Glide) PrepLigand->Docking Grid->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis Visualization Visualize Complex (PyMOL / Discovery Studio) Analysis->Visualization

Figure 1: In-silico docking experimental workflow.

dopamine_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Figure 2: Simplified Dopamine D2 receptor signaling pathway.

serotonin_pathway Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ Release IP3->Ca PKC Activate PKC DAG->PKC

Figure 3: Simplified Serotonin 5-HT2A receptor signaling pathway.

ache_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor AChE Inhibitor Inhibitor->AChE Inhibits ACh_inc ↑ Synaptic ACh Inhibitor->ACh_inc Cholinergic Enhanced Cholinergic Neurotransmission ACh_inc->Cholinergic

Figure 4: Mechanism of Acetylcholinesterase and its inhibition.

maob_pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor MAO-B Inhibitor Inhibitor->MAOB Inhibits Dopamine_inc ↑ Dopamine Levels Inhibitor->Dopamine_inc Dopaminergic Enhanced Dopaminergic Signaling Dopamine_inc->Dopaminergic

Figure 5: Mechanism of Monoamine Oxidase B and its inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3][4] Its structural flexibility and ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutic agents targeting a wide array of biological targets.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of pyrrolidine-based compounds, supported by quantitative data and detailed experimental protocols.

Pyrrolidine Amide Derivatives as N-acylethanolamine acid amidase (NAAA) Inhibitors

N-acylethanolamine acid amidase (NAAA) is a key enzyme in the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (PEA), which is involved in inflammation and pain modulation.[6][7] Inhibition of NAAA is a promising therapeutic strategy for inflammatory diseases.[6][7]

A study on pyrrolidine amide derivatives as NAAA inhibitors revealed several key SAR trends.[6][7] Modifications to the terminal phenyl group and the linker between the pyrrolidine core and the phenyl group significantly influenced inhibitory potency and selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).[6][7]

Key findings include:

  • Terminal Phenyl Group: Small, lipophilic substituents on the 3-position of the terminal phenyl ring were found to be optimal for potency.[6][7]

  • Linker Flexibility: Introducing conformationally flexible linkers generally increased the inhibitory potency against NAAA but led to a decrease in selectivity over FAAH.[6][7]

  • Linker Rigidity: Conversely, conformationally restricted linkers, such as a 4-phenylcinnamoyl group, did not enhance NAAA inhibitory potency but improved selectivity against FAAH.[6][7]

The compound 4g , bearing a rigid 4-phenylcinnamoyl group, was identified as a potent and selective NAAA inhibitor that acts via a competitive and reversible mechanism.[6][7]

CompoundR Group (Linker and Terminal Group)NAAA Inhibition IC50 (µM)FAAH Inhibition IC50 (µM)
1a -(CH2)10-Ph2.5 ± 0.3>10
1b -(CH2)12-Ph2.1 ± 0.2>10
3j -(CH2)2-O-(4-Ph)-Ph1.8 ± 0.23.5 ± 0.4
3k -(CH2)3-O-(4-Ph)-Ph1.5 ± 0.12.8 ± 0.3
4a -CH=CH-(4-Ph)-Ph2.1 ± 0.3>10
4g -CH=CH-CO-(4-Ph)-Ph1.2 ± 0.1>10

Data extracted from a study on pyrrolidine amide derivatives as NAAA inhibitors.[6]

The inhibitory activity of the synthesized compounds against rat NAAA (rNAAA) was determined using HEK293 cells overexpressing the enzyme.[6]

  • Enzyme Source: HEK293 cells overexpressing rat NAAA (HEK293-rNAAA) were used.[6]

  • Substrate: Heptadecenoylethanolamide (C17:1 FAE) was used as the substrate for the NAAA activity assay.[6]

  • Assay Procedure:

    • The enzyme preparation was incubated with the test compounds at various concentrations.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was terminated, and the amount of product formed was quantified to determine the residual enzyme activity.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Lead Compound (Pyrrolidine Core) Modification Chemical Modification (Varying R Groups) Lead->Modification Identify Sites for Modification Synthesis Synthesis of Analogues Modification->Synthesis Assay In Vitro Assay (NAAA Inhibition) Synthesis->Assay Test Compounds Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship Data->SAR Correlate Structure with Activity Optimization Lead Optimization SAR->Optimization Guide Further Design Optimization->Modification Iterative Cycle Diabetes_Pathway Carbs Dietary Carbohydrates Amylase α-Amylase Carbs->Amylase Digestion Glucosidase α-Glucosidase Amylase->Glucosidase Oligosaccharides Glucose Glucose Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption (Intestine) Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

References

The Neuroactive Potential of 1-Benzyl-3-(ethylamino)pyrrolidine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-(ethylamino)pyrrolidine scaffold is a versatile chemical framework that has given rise to a variety of neurologically active compounds. Derivatives of this structure have shown promise as anticonvulsants and as ligands for dopamine receptors, indicating their potential in the treatment of epilepsy and neuropsychiatric disorders. This guide provides a comparative overview of the in vitro and in vivo efficacy of select drug candidates derived from this core structure, supported by experimental data and detailed methodologies.

Anticonvulsant Activity: Pyrrolidine-2,5-dione Derivatives

A significant number of anticonvulsant agents have been developed based on the pyrrolidine-2,5-dione structure, a close analog of the this compound core. These compounds have been evaluated in well-established animal models of epilepsy and their mechanisms of action have been probed through in vitro binding assays.

In Vivo Anticonvulsant Efficacy

The anticonvulsant properties of these derivatives are typically assessed using a battery of standardized rodent models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) seizure model. These tests represent different types of epileptic seizures. The efficacy of a compound is quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from seizures. A higher therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the ED50, indicates a more favorable safety profile.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)6 Hz (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI)Reference
Compound 4 96.975.444.3335.8MES: 3.5, scPTZ: 4.4, 6Hz: 7.6[1]
Compound 12 16.13 - 46.07134.0Not Reported>500Not Reported[2]
Compound 23 16.13 - 46.07128.8Not Reported>500Not Reported[2]
AS-1 Potent ProtectionPotent ProtectionPotent ProtectionFavorable Safety MarginNot Reported[3][4]
In Vitro Mechanism of Action: Ion Channel Modulation

The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is attributed to their interaction with neuronal voltage-gated sodium and calcium channels.[2][5] In vitro radioligand binding assays are employed to determine the affinity of these compounds for specific ion channel subtypes.

CompoundTargetAssay TypeResultReference
Compound 4 Voltage-sensitive sodium channelsRadioligand Binding AssayEffective Binder[1]
Compound 4 L-type calcium channels (diltiazem site)Radioligand Binding AssayEffective Binder[1]
Compound 12 Voltage-sensitive sodium channelsRadioligand Binding AssayBinds to channel[2]
Compound 23 L-type calcium channelsRadioligand Binding AssayBinds to channel[2]

Dopamine Receptor Ligands: N-Benzyl-pyrrolidinyl Benzamide Derivatives

Derivatives of this compound have also been investigated as high-affinity ligands for dopamine D2 receptors, which are key targets in the treatment of psychosis and other neurological disorders.

In Vitro Dopamine D2 Receptor Binding Affinity

The affinity of these compounds for the dopamine D2 receptor is determined through in vitro competitive binding studies using radiolabeled ligands. The dissociation constant (Kd) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

CompoundReceptor TargetIn Vitro AssayBinding Affinity (Kd)Reference
IYM Dopamine D2Saturation Binding Study0.04 nM[6]
In Vivo Biodistribution

To assess the potential of these compounds as imaging agents or therapeutics for central nervous system disorders, their ability to cross the blood-brain barrier and accumulate in specific brain regions is evaluated in animal models.

CompoundAnimal ModelKey FindingReference
IYM MiceHigh and specific uptake in the striatum[6]

Experimental Protocols

In Vivo Anticonvulsant Screening

A standardized protocol for evaluating the anticonvulsant activity of test compounds in mice typically involves the following steps:

  • Animal Model: Male albino mice are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction:

    • MES Test: An electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures.

    • scPTZ Test: Pentylenetetrazole, a convulsant agent, is injected subcutaneously.

    • 6 Hz Test: A low-frequency electrical stimulus is applied via corneal electrodes to induce psychomotor seizures.

  • Observation: Animals are observed for the presence or absence of seizures.

  • Data Analysis: The ED50 is calculated using probit analysis.

  • Neurotoxicity: The rotarod test is used to assess motor impairment, and the TD50 is determined.

In Vitro Radioligand Binding Assay

The following is a general procedure for determining the binding affinity of a compound to a specific receptor:

  • Tissue Preparation: Rat striatal synaptosomal membranes are prepared as the source of receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for dopamine D2 receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (an estimate of the Kd) is calculated using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

experimental_workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Affinity animal_model Animal Model (e.g., Mice) drug_admin Drug Administration (i.p.) animal_model->drug_admin mes MES Test drug_admin->mes scptz scPTZ Test drug_admin->scptz six_hz 6 Hz Test drug_admin->six_hz rotarod Rotarod Test drug_admin->rotarod ed50 ED50 Calculation mes->ed50 scptz->ed50 six_hz->ed50 td50 TD50 Calculation rotarod->td50 tissue_prep Tissue Preparation (e.g., Rat Striatum) incubation Incubation with Radioligand & Test Compound tissue_prep->incubation filtration Separation of Bound/Free Ligand incubation->filtration quantification Quantification of Radioactivity filtration->quantification data_analysis IC50/Ki Determination quantification->data_analysis

Experimental workflow for in vivo and in vitro evaluation.

signaling_pathway cluster_anticonvulsant Anticonvulsant Mechanism cluster_dopamine Dopamine Receptor Modulation drug Pyrrolidine-2,5-dione Derivative na_channel Voltage-gated Na+ Channel drug->na_channel ca_channel L-type Ca2+ Channel drug->ca_channel inhibition Inhibition of Neuronal Excitability na_channel->inhibition ca_channel->inhibition ligand N-Benzyl-pyrrolidinyl Benzamide Derivative d2_receptor Dopamine D2 Receptor ligand->d2_receptor signaling Downstream Signaling Cascades d2_receptor->signaling

References

A Comparative Analysis of (3S)-(+) and (3R)-(-) Enantiomers of 1-Benzyl-3-(ethylamino)pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of chiral molecules is paramount. This guide provides a head-to-head comparison of the (3S)-(+) and (3R)-(-) enantiomers of 1-Benzyl-3-(ethylamino)pyrrolidine, key building blocks in the synthesis of neurologically active compounds. While direct comparative experimental data for these specific enantiomers is not extensively available in published literature, this guide synthesizes the existing information on their properties and the general principles of stereoselectivity in similar pyrrolidine derivatives.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its stereoisomers often exhibiting distinct pharmacological and toxicological profiles. The (3S)-(+) and (3R)-(-) enantiomers of this compound serve as crucial intermediates in the development of drugs targeting the central nervous system, particularly for neurological disorders.[1][2] Their chirality plays a pivotal role in their interaction with biological targets.

Physicochemical Properties

A summary of the known physicochemical properties of the two enantiomers is presented below. These properties are essential for their application in synthesis and formulation development.

Property(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
CAS Number 169750-99-6376591-05-8
Molecular Formula C₁₃H₂₀N₂C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol 204.32 g/mol
Appearance Colorless to light yellow clear liquidColorless to light yellow to light orange clear liquid
Density 0.98 g/mL0.98 g/mL
Refractive Index (n20D) 1.531.52
Optical Rotation ([a]20D) +7 to +9 ° (c=10 in EtOH)-6 to -9 ° (c=10 in EtOH)
Purity ≥ 95% (GC)>95.0% (GC)

Source: Chem-Impex, TCI Chemicals[1][2]

Stereoselectivity in Biological Activity: Insights from Related Pyrrolidine Derivatives

While specific comparative studies on (3S)-(+) and (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine are scarce, research on analogous structures highlights the critical role of stereochemistry in determining biological activity, particularly for dopamine and serotonin receptor ligands.

For instance, a study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a class of potent dopamine D-2 receptor antagonists, revealed that the pharmacological affinity was exclusively confined to the (R)-enantiomer.[3] This underscores the principle that stereoisomers can have vastly different interactions with their biological targets.

Furthermore, N-Benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as a novel class of dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors.[4] Although this study did not focus on a head-to-head comparison of the (3S) and (3R) enantiomers, it reinforces the relevance of the N-benzyl-pyrrolidine scaffold in modulating key neurotransmitter systems implicated in mood disorders.

The general importance of chirality in antidepressants is well-documented, with enantiomers of a drug often displaying different pharmacodynamic and pharmacokinetic properties.[5] This often leads to one enantiomer being therapeutically active while the other may be inactive or contribute to side effects.

Experimental Protocols

Given the absence of specific published experimental data for a direct comparison, this section outlines a general experimental workflow that could be employed to characterize and compare the enantiomers of this compound.

A crucial step in studying enantiomers is their separation and the determination of their purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_analysis Data Analysis prep Dissolve racemic mixture in mobile phase inject Inject sample into HPLC system prep->inject column Separation on Chiral Stationary Phase (CSP) inject->column detect UV Detection column->detect chrom Obtain chromatogram with separated enantiomer peaks detect->chrom quant Calculate enantiomeric excess (ee%) and resolution (Rs) chrom->quant

Caption: General workflow for chiral separation and analysis by HPLC.

Protocol for Chiral HPLC:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), would be selected.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A standard flow rate, for example, 1.0 mL/min, is applied.

  • Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength where the compounds absorb, such as 254 nm.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.

To assess the pharmacological activity, receptor binding assays are essential to determine the affinity of each enantiomer for specific biological targets, such as dopamine or serotonin receptors.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare cell membranes expressing target receptor incubate Incubate membranes, radioligand, and varying concentrations of the test enantiomer membranes->incubate radioligand Select a suitable radioligand radioligand->incubate filter Separate bound from free radioligand (e.g., filtration) incubate->filter count Quantify bound radioactivity filter->count curve Generate competition binding curves count->curve ki Calculate Ki values curve->ki

Caption: Workflow for an in vitro receptor binding assay.

Protocol for Receptor Binding Assay (Example: Dopamine D2 Receptor):

  • Tissue Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [³H]spiperone, is used.

  • Assay: The membranes are incubated with the radioligand and a range of concentrations of either the (3S)-(+) or (3R)-(-) enantiomer.

  • Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand by rapid filtration.

  • Detection: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each enantiomer is calculated. A lower Ki value indicates a higher binding affinity.

Potential Signaling Pathway Involvement

Given that these compounds are precursors for drugs targeting neurological disorders, they are likely to interact with signaling pathways associated with neurotransmitter receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by derivatives of these enantiomers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (e.g., Dopamine or Serotonin Receptor) g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response ligand Enantiomer Derivative ligand->receptor Binds

Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.

Conclusion

The (3S)-(+) and (3R)-(-) enantiomers of this compound are valuable chiral building blocks in medicinal chemistry. While direct, publicly available head-to-head comparative studies on their biological activities are lacking, the principles of stereochemistry in drug design strongly suggest that they would exhibit different pharmacological profiles. The provided physicochemical data, along with the outlined experimental workflows, offer a foundational guide for researchers aiming to investigate and harness the specific properties of each enantiomer in the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate the distinct biological effects of these two molecules.

References

Safety Operating Guide

Safe Disposal of 1-Benzyl-3-(ethylamino)pyrrolidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Benzyl-3-(ethylamino)pyrrolidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data sheets.

Hazard Profile and Safety Summary

This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1] Adherence to strict safety protocols is crucial during handling and disposal.

Hazard ClassificationPrecautionary Measures
Skin Corrosion/Irritation (Category 1A, 1B, 1C)[1][2]Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Serious Eye Damage (Category 1)[1]Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[1]
Acute Toxicity (Oral, Inhalation)Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.

Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2] The material should be offered as a surplus and non-recyclable solution.[2]

Experimental Workflow for Disposal Preparation

The following workflow outlines the necessary steps for preparing this compound for disposal.

cluster_prep Preparation Phase cluster_storage Interim Storage cluster_disposal Final Disposal start Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) container Select a designated, properly labeled, and sealed waste container. start->container 1. Ensure Safety transfer Carefully transfer the waste material into the designated container. container->transfer 2. Containment close Securely close the container. transfer->close 3. Transfer storage Store the sealed container in a designated, well-ventilated, and locked-up area. close->storage 4. Secure Storage disposal_co Contact a licensed waste disposal company. storage->disposal_co 5. Initiate Disposal handover Arrange for pickup and provide all necessary documentation (e.g., Safety Data Sheet). disposal_co->handover 1. Professional Disposal end Complete disposal records. handover->end 2. Documentation

Figure 1. Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[2]

  • Containment : Prevent the spill from entering drains or waterways.[3] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[3]

  • Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination : Clean the affected area thoroughly. Wash all protective clothing and equipment before reuse.[3]

First Aid Procedures

  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[1][2]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

It is imperative to show the safety data sheet to the attending medical professional.[2]

Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution and local authorities. Always consult the specific Safety Data Sheet for the product and adhere to all applicable laws and regulations regarding chemical waste disposal.

References

Personal protective equipment for handling 1-Benzyl-3-(ethylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-3-(ethylamino)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Hazards:

This compound is a versatile compound utilized in pharmaceutical research, particularly in the development of therapeutic agents for neurological disorders.[1][2][3] However, it is classified as a substance that causes severe skin burns and eye damage.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldUse tightly fitting safety goggles or a face shield (minimum 8-inch). Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
Skin Protection Gloves and Protective SuitHandle with chemical-resistant gloves (e.g., PVC).[7] A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing, is required.[6]
Respiratory Protection RespiratorUse a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) if there is a risk of inhalation. A full-face supplied-air respirator is necessary when ventilation is inadequate.[6]

Operational Handling and Storage

Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of vapors or mists.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed and store under an inert gas.[4]

  • Store locked up and away from incompatible materials.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4] If skin irritation occurs, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5]

Spillage and Disposal Plan

A clear plan for spillage and waste disposal is essential for environmental and personal safety.

Spill Management:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7][8]

  • Clean: Clean the spill area thoroughly.

  • Prevent Entry into Drains: Do not let the product enter drains.[8]

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local and national regulations.[4]

  • Entrust disposal to a licensed waste disposal company.[4]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₃H₂₀N₂[1][2][3]
Molecular Weight 204.32 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1][2][3]
Density 0.98 g/mL[1][2][3]
Purity ≥ 95% (GC)[2][3]

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal a Assess Risks b Select & Don PPE a->b c Work in Ventilated Area b->c d Handle with Care c->d e Spill Occurs d->e f Follow First Aid d->f Exposure h Segregate Waste d->h Routine Operation g Contain & Clean Spill e->g i Dispose via Licensed Contractor f->i g->h h->i

Caption: Workflow for Safe Handling and Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.